Hycanthone
Descripción
This compound is a thioxanthen-9-one compound having a hydroxymethyl substituent at the 1-position and a 2-[(diethylamino)ethyl]amino substituent at the 4-position. It was formerly used (particularly as the monomethanesulfonic acid salt) as a schistosomicide for individual or mass treatement of infection with Schistosoma haematobium and S. mansoni, but due to its toxicity and concern about possible carcinogenicity, it has been replaced by other drugs such as praziquantel. It has a role as a schistosomicide drug and a mutagen. It is functionally related to a lucanthone. It is a conjugate base of a this compound(1+).
Potentially toxic, but effective antischistosomal agent, it is a metabolite of LUCANTHONE. This compound was approved by the FDA in 1975 but is no longer used.
This compound is a thioxanthene derivative of lucanthone with anti-schistosomal activity and potential antineoplastic activity. This compound interferes with parasite nerve function, resulting in parasite paralysis and death. This agent also intercalates into DNA and inhibits RNA synthesis in vitro. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II.
Potentially toxic, but effective antischistosomal agent, it is a metabolite of LUCANTHONE.
See also: Lucanthone (related).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,21,23H,3-4,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZWMTSUNYWVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
| Record name | HYCANTHONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20487 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023128 | |
| Record name | Hycanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hycanthone is an odorless canary yellow to yellow-orange crystalline powder. Bitter taste. (NTP, 1992) | |
| Record name | HYCANTHONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20487 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>53.5 [ug/mL] (The mean of the results at pH 7.4), Highly soluble (NTP, 1992) | |
| Record name | SID11533028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | HYCANTHONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20487 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
3105-97-3 | |
| Record name | HYCANTHONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20487 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hycanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3105-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hycanthone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003105973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hycanthone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14061 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hycanthone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hycanthone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hycanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hycanthone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYCANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BXX5EVN2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
213.1 to 217.0 °F (NTP, 1992) | |
| Record name | HYCANTHONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20487 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Activity of Hycanthone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Hycanthone, a metabolite of the anthelmintic drug lucanthone. Formerly used for the treatment of schistosomiasis, this compound's complex mechanism of action and chemical properties continue to be of interest in medicinal chemistry and drug development. This document details its chemical structure, mechanism of action, relevant experimental methodologies, and key quantitative data.
Chemical Identity and Physicochemical Properties
This compound is a tricyclic compound belonging to the thioxanthenone class.[1][2] Its core structure consists of a thioxanthen-9-one ring system substituted with a hydroxymethyl group and a diethylaminoethylamino side chain.[2] This specific arrangement of functional groups is critical to its biological activity. The Simplified Molecular Input Line Entry System (SMILES) string for this compound is CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O.[3][]
Key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-[[2-(Diethylamino)ethyl]amino]-4-(hydroxymethyl)-9H-thioxanthen-9-one[1][] |
| CAS Registry Number | 3105-97-3[1][3] |
| Molecular Formula | C₂₀H₂₄N₂O₂S[1][3] |
| Molecular Weight | 356.48 g/mol [1][3] |
| Appearance | Odorless, canary yellow to yellow-orange crystalline powder[2] |
| Melting Point | 100.6-102.8 °C (213.1-217.0 °F)[1][2] |
| Solubility (pH 7.4) | >53.5 µg/mL[2] |
| Absorption Maxima (in Ethanol) | 233 nm (ε=19400), 258 nm (ε=37000), 329 nm (ε=9700), 438 nm (ε=6600)[1] |
| APE1 Binding Affinity (KD) | 10 nM[][5] |
| Plasma Half-life (Human) | 3-5 hours[6] |
Mechanism of Action
This compound exerts its antischistosomal and potential antineoplastic effects through a multi-faceted mechanism involving metabolic activation, DNA interaction, and enzyme inhibition.[3]
2.1 Metabolic Activation by Sulfotransferase this compound is a prodrug that requires bioactivation within the schistosome parasite.[7] The hydroxymethyl group at the 4-position is esterified, a reaction catalyzed by a parasite-specific sulfotransferase enzyme.[7] This activation converts this compound into a highly reactive electrophilic intermediate. The specificity of this enzyme for the parasite contributes to the drug's selective toxicity against schistosomes compared to the host.[3]
2.2 DNA Alkylation and Intercalation The primary cytotoxic action of activated this compound is the alkylation of parasitic DNA.[8] The reactive ester intermediate covalently binds to DNA, primarily at the N-1 and N2 positions of deoxyguanosine (dG) residues.[8] This covalent modification disrupts the DNA structure, leading to the inhibition of DNA replication and RNA synthesis, ultimately causing parasite death.[3] In addition to alkylation, the planar thioxanthenone ring of this compound allows it to intercalate between DNA base pairs, with a preference for AT-rich sequences.[3][9][10] This non-covalent interaction further distorts the DNA helix and interferes with the function of DNA-processing enzymes.
2.3 Enzyme Inhibition Beyond its direct actions on DNA, this compound has been shown to inhibit several key enzymes:
-
Acetylcholinesterase (AChE): It is an effective inhibitor of Schistosoma mansoni AChE, which disrupts parasite nerve function, leading to paralysis and death. It is less potent against mammalian AChE.[3]
-
Apurinic/apyrimidinic Endonuclease 1 (APE1): this compound inhibits APE1, a key enzyme in the DNA base excision repair pathway, with a high binding affinity (KD of 10 nM).[][5] Inhibition of APE1 can sensitize cells to DNA damaging agents.
-
Topoisomerases I and II: The drug has been reported to inhibit topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.[5]
Key Experimental Protocols
The elucidation of this compound's mechanism of action has relied on several key experimental techniques. Below are summaries of the methodologies employed in seminal studies.
3.1 Protocol for Determining the Site of DNA Alkylation This protocol outlines the key steps used to identify the specific nucleobases targeted by this compound, as described in studies on its mode of action.[8]
-
Incubation: Schistosoma mansoni parasites are incubated in vitro with tritium-labeled this compound ([³H]HC) to allow for the uptake and metabolic activation of the drug.
-
DNA Extraction: Following incubation, the parasites are harvested, and total genomic DNA is carefully extracted using standard phenol-chloroform extraction and ethanol precipitation methods to ensure high purity.
-
Enzymatic Degradation: The purified, radiolabeled DNA is completely degraded into its constituent deoxynucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
HPLC Analysis: The resulting mixture of deoxynucleosides is separated using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase C18 column.
-
Detection and Identification: The HPLC eluate is monitored using a UV detector (to identify all nucleosides) and a radioactivity detector (to specifically identify the [³H]HC-adducted nucleosides). The retention times of the radioactive peaks are compared to those of synthetically prepared standards of alkylated deoxyguanosine (N-1 and N2 adducts) to confirm their identity.[8]
3.2 Protocol for In Vitro Cytotoxicity Assay To quantify the cytotoxic effects of this compound, a clonogenic survival assay is a standard method.
-
Cell Culture: A relevant cell line (e.g., P388 mouse leukemia cells for antineoplastic studies) is cultured under appropriate conditions.
-
Drug Exposure: Cells are transiently exposed to a range of this compound concentrations for a fixed period (e.g., 1 hour).
-
Clonogenic Plating: After exposure, cells are washed, counted, and plated at low density in a semi-solid medium, such as soft agar, which supports the growth of single cells into distinct colonies.
-
Incubation: The plates are incubated for a period sufficient for colony formation (typically 7-14 days).
-
Quantification: Colonies are stained (e.g., with crystal violet) and counted. The survival fraction for each drug concentration is calculated relative to an untreated control. This data can be used to determine the IC₅₀ value, which is the concentration of the drug that inhibits colony formation by 50%.
Concluding Remarks
This compound is a potent schistosomicidal agent whose clinical use was discontinued due to toxicity concerns.[2] However, its unique mechanism, involving parasite-specific enzymatic activation leading to DNA alkylation, provides a valuable framework for the design of new, more selective antiparasitic and potentially antineoplastic drugs.[7] A thorough understanding of its chemical structure, interactions with biological macromolecules, and the methodologies used to study these interactions is essential for professionals engaged in the development of next-generation therapeutics targeting similar pathways.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C20H24N2O2S | CID 3634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase I study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mode of action of the schistosomicide this compound: site of DNA alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preferential intercalation at AT sequences in DNA by lucanthone, this compound, and indazole analogs. A footprinting study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Hycanthone: An In-depth Technical Guide on the Active Metabolite of Lucanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Hycanthone, the principal active metabolite of the schistosomicidal drug Lucanthone. It delves into the metabolic activation of Lucanthone, the detailed mechanism of action of this compound, and presents key quantitative data on its biological activity. This document is intended to serve as a valuable resource for researchers in parasitology, oncology, and drug development, offering detailed experimental insights and visualizing complex biological pathways to facilitate further investigation and application of this potent biomolecule.
Introduction
Lucanthone, a thioxanthenone derivative, was historically used as an oral therapeutic agent against schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma. However, its efficacy was found to be variable, which led to investigations into its metabolic fate. These studies revealed that Lucanthone is a prodrug, requiring metabolic activation to exert its therapeutic effect. The key to its activity was the discovery of its primary metabolite, this compound, formed by the hydroxylation of the 4-methyl group of Lucanthone.[1] this compound was found to be significantly more potent as a schistosomicidal agent than its parent compound.[1] This guide explores the biotransformation of Lucanthone to this compound and the multifaceted mechanism of action of this active metabolite.
Metabolic Activation of Lucanthone to this compound
The conversion of Lucanthone to this compound is a critical step for its biological activity. This biotransformation is primarily an oxidative process.
Microbial Metabolism
Initial insights into the metabolism of Lucanthone were gained from studies using the fungus Aspergillus sclerotiorum. This microorganism was found to hydroxylate the 4-methyl group of Lucanthone to form this compound.[1] Further oxidation of this compound by the same fungus can lead to the formation of the corresponding aldehyde and carboxylic acid analogues.[2]
Mammalian Metabolism
In mammals, the metabolism of Lucanthone to this compound is presumed to occur in the liver, mediated by cytochrome P450 enzymes, although the specific isozymes involved have not been fully characterized. This hydroxylation reaction transforms the less active prodrug into its potent metabolite.
References
The Rise and Fall of a Schistosomicide: A Technical History of Hycanthone
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, remains a significant global health problem, affecting millions of people, primarily in tropical and subtropical regions. The history of its treatment is marked by a continuous search for effective and safe therapeutic agents. This technical guide delves into the discovery, development, and eventual decline of Hycanthone, a schistosomicide that represented a significant advancement in its time but was ultimately sidelined due to safety concerns. This document provides a comprehensive overview of its mechanism of action, clinical efficacy, and the experimental methodologies that defined its research, offering valuable insights for contemporary drug discovery and development.
Discovery and Historical Context
This compound emerged from research on its parent compound, lucanthone (Miracil D), which was introduced in the 1940s as an oral treatment for schistosomiasis. While lucanthone was effective, it required a multi-day treatment regimen and was associated with significant gastrointestinal side effects.
In the 1960s, a research program at Sterling-Winthrop Research Institute led to a pivotal discovery. Scientists found that the fungus Aspergillus sclerotiorum could metabolize lucanthone into a more active compound. This metabolite, a hydroxymethyl derivative, was identified as this compound. Subsequent studies confirmed that this compound was also the primary active metabolite of lucanthone in mammals, including humans. This discovery was a significant breakthrough, as this compound was found to be more potent than its precursor, allowing for a single intramuscular injection, which improved patient compliance.
The development of this compound was a landmark in schistosomiasis control efforts. However, its promise was later overshadowed by findings of mutagenic, teratogenic, and carcinogenic properties, which led to its withdrawal from widespread use and its eventual replacement by the safer and broader-spectrum drug, praziquantel, in the 1980s.
A timeline of key events in the history of schistosomiasis drug discovery, including the era of this compound, is presented below.
Table 1: A Timeline of Key Milestones in Schistosomiasis Drug Discovery
| Year | Milestone |
| 1918 | Introduction of tartar emetic (antimony potassium tartrate), the first effective drug for schistosomiasis.[1] |
| 1940s | Development and introduction of lucanthone (Miracil D) as an oral schistosomicide. |
| 1965 | This compound is identified as an active metabolite of lucanthone. |
| Late 1960s | Preclinical studies demonstrate the high schistosomicidal activity of this compound in animal models. |
| Early 1970s | Extensive clinical trials establish the efficacy of a single intramuscular dose of this compound in treating S. mansoni and S. haematobium infections.[1][2][3][4] |
| Mid-1970s | Concerns about the mutagenic and carcinogenic potential of this compound begin to emerge from laboratory studies. |
| 1971 | Reports of the development of this compound-resistant Schistosoma mansoni strains in laboratory settings are published.[5] |
| Late 1970s | The use of this compound declines due to increasing evidence of its toxicity. |
| 1980s | Praziquantel is introduced and becomes the drug of choice for schistosomiasis, largely replacing this compound.[6] |
Mechanism of Action
This compound's schistosomicidal activity is a result of a fascinating process of bioactivation within the parasite itself. It acts as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its therapeutic effect.
The key to this compound's action lies in a parasite-specific enzyme, a sulfotransferase . This enzyme catalyzes the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of this compound. This reaction forms a highly reactive sulfuric acid ester.
This unstable ester then spontaneously dissociates, generating a highly electrophilic carbonium ion. This reactive intermediate readily attacks nucleophilic sites on the parasite's macromolecules, with a preference for the N7 position of guanine bases in DNA. This alkylation of the parasite's DNA is the ultimate cause of its death. The covalent modification of DNA disrupts critical cellular processes, including replication and transcription, leading to cell cycle arrest and apoptosis.
The development of resistance to this compound in some schistosome strains has been linked to mutations in the gene encoding the sulfotransferase enzyme, rendering it unable to activate the drug.
Below is a diagram illustrating the proposed signaling pathway of this compound's mechanism of action.
Caption: this compound's bioactivation and mechanism of action within the schistosome.
Quantitative Data from Clinical Trials
Numerous clinical trials were conducted in the 1970s to evaluate the efficacy and safety of this compound. These trials provided valuable quantitative data on cure rates and the incidence of side effects at various dosages. A summary of this data is presented in the tables below.
Table 2: Efficacy of a Single Intramuscular Dose of this compound in Schistosoma mansoni Infections
| Dosage (mg/kg) | Number of Patients | Cure Rate (%) | Mean Egg Reduction (%) | Reference |
| 3.0 | 94 | 28 | 97 | [7] |
| 2.5 | 103 | 28 | 94 | [7] |
| 2.0 | 50 | 22 | 96 | [7] |
| 1.5 | 48 | 21 | 95 | [7] |
| 1.0 | 51 | 10 | 89 | [7] |
Table 3: Common Side Effects of a Single Intramuscular Dose of this compound (3.0 mg/kg)
| Side Effect | Incidence (%) | Reference |
| Vomiting | 47 | [7] |
| Nausea | 32 | [7] |
| Abdominal Pain | 15 | [7] |
| Anorexia | 10 | [7] |
| Headache | Not specified | |
| Dizziness | Not specified | |
| Myalgia | Not specified |
Experimental Protocols
The study of this compound involved a range of in vitro and in vivo experimental protocols to elucidate its mechanism of action, efficacy, and toxicity. Below are detailed methodologies for some of the key experiments cited in the literature.
In Vitro Culture of Schistosoma mansoni**
-
Objective: To maintain the viability of different life stages of S. mansoni outside of the host for drug screening and mechanistic studies.
-
Methodology:
-
Cercariae to Schistosomula Transformation: Cercariae are mechanically transformed into schistosomula by vortexing or shearing to remove their tails.[8]
-
Culture Medium: Schistosomula are cultured in a suitable medium, such as RPMI-1640 or Basch medium, supplemented with fetal bovine serum, antibiotics, and sometimes red blood cells.[8][9]
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Drug Exposure: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations for a defined period.
-
Caption: A generalized workflow for in vitro drug testing on Schistosoma mansoni.
Schistosome Viability Assays
-
Objective: To quantify the schistosomicidal effect of this compound in vitro.
-
Methodologies:
-
Microscopic Examination: Visual assessment of parasite motility, morphology, and tegumental damage. This is a qualitative but often used method.
-
Fluorescent Dye-Based Assays:
-
Propidium Iodide (PI): A fluorescent dye that cannot cross the membrane of live cells. It intercalates with DNA in dead cells, emitting red fluorescence.[10][11][12]
-
Fluorescein Diacetate (FDA): A non-fluorescent molecule that is cell-permeable. Inside live cells, esterases cleave the diacetate group, releasing fluorescent fluorescein (green).[10][11][12]
-
Procedure: Schistosomula are incubated with a combination of PI and FDA. The fluorescence is then quantified using a plate reader or visualized with a fluorescence microscope.[10][11][12][13]
-
-
In Vivo Efficacy Studies
-
Objective: To evaluate the schistosomicidal activity of this compound in an animal model of infection.
-
Methodology:
-
Animal Model: Typically, mice (e.g., Swiss Webster) or hamsters are used.[5]
-
Infection: Animals are percutaneously infected with a defined number of S. mansoni cercariae.
-
Drug Administration: Several weeks post-infection (to allow for worm maturation), animals are treated with this compound, usually via intramuscular injection.
-
Worm Burden Reduction: At a specified time after treatment, animals are euthanized, and adult worms are recovered from the mesenteric veins and liver by portal perfusion. The number of worms in treated animals is compared to that in untreated controls to calculate the percentage of worm burden reduction.
-
Egg Count Reduction: Fecal egg counts are often monitored before and after treatment to assess the impact on parasite fecundity.
-
Conclusion and Future Perspectives
The story of this compound is a compelling case study in drug development, highlighting both the potential for significant therapeutic advances and the critical importance of thorough toxicological evaluation. Its discovery as a potent, single-dose schistosomicide was a major step forward in the fight against schistosomiasis. However, the subsequent discovery of its severe long-term side effects serves as a crucial reminder of the stringent safety standards that must be met in modern drug development.
The research conducted on this compound has left a lasting legacy. The elucidation of its mechanism of action, involving parasite-specific bioactivation, has provided a valuable blueprint for the rational design of other antiparasitic drugs. The challenges encountered with this compound resistance and toxicity have informed the development of safer and more effective treatments like praziquantel.
For researchers and drug development professionals today, the history of this compound underscores the importance of:
-
Understanding parasite-specific metabolic pathways for targeted drug design.
-
Early and comprehensive toxicity screening to identify potential safety liabilities.
-
The continuous need for new therapeutic agents to combat the threat of drug resistance.
While this compound itself is no longer in clinical use, the knowledge gained from its development continues to contribute to the ongoing effort to control and ultimately eliminate schistosomiasis. The lessons learned from its rise and fall remain highly relevant in the perpetual quest for safe and effective medicines against parasitic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of Schistosoma mansoni eggs, miracidia, and sporocysts for in vitro cultivation [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for the mode of antischistosomal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound resistance: development in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schistosomiasis then and now: what has changed in the last 100 years? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Isolation and In Vitro Cultivation of Intramolluscan Stages of the Human Blood Fluke Schistosoma Mansoni [jove.com]
- 8. Cercarial Transformation and in vitro Cultivation of Schistosoma mansoni Schistosomules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Quantitative, High-Throughput, Fluorescent-Based Bioassay to Detect Schistosoma Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Determining the viability of Schistosoma mansoni cercariae using fluorescence assays: An application for water treatment - PMC [pmc.ncbi.nlm.nih.gov]
Hycanthone as a DNA Intercalating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hycanthone, a thioxanthenone derivative and a metabolite of lucanthone, is a potent DNA intercalating agent with a multifaceted mechanism of action that extends beyond simple DNA binding. Historically used as a schistosomicidal agent, its ability to disrupt nucleic acid metabolism has also led to investigations into its potential as an antineoplastic agent. This technical guide provides an in-depth exploration of this compound's role as a DNA intercalator, detailing its binding characteristics, the resultant cellular signaling cascades, and the experimental methodologies used to elucidate these properties. By presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects, this document serves as a comprehensive resource for researchers in pharmacology, molecular biology, and drug development.
Introduction
DNA intercalators are a class of molecules that insert themselves between the base pairs of the DNA double helix.[1] This physical insertion leads to a variety of structural and functional consequences for the DNA, including unwinding of the helix, changes in DNA length, and interference with the binding of DNA-processing enzymes.[1] These effects ultimately disrupt critical cellular processes such as replication, transcription, and DNA repair, making DNA intercalators a significant class of therapeutic agents, particularly in cancer chemotherapy.[2]
This compound is a prime example of a DNA intercalating agent with a complex biological profile.[3][4] Beyond its primary intercalative mode of action, it also exhibits DNA alkylating properties and inhibits key enzymes involved in DNA metabolism.[3][5] This guide will systematically dissect the molecular interactions and cellular consequences of this compound's activity as a DNA intercalating agent.
Mechanism of Action: DNA Intercalation and Beyond
This compound's interaction with DNA is a multi-step process that initiates a cascade of cellular events. The core of its mechanism lies in its ability to function as both a DNA intercalator and an alkylating agent.
DNA Intercalation
The planar thioxanthenone ring system of this compound allows it to insert into the hydrophobic space between adjacent base pairs of the DNA double helix.[3][4] This intercalation is the primary mode of non-covalent binding. Studies have shown that this compound, along with its parent compound lucanthone, exhibits a preference for binding to AT-rich sequences in the DNA.[6][7] This sequence preference is a crucial determinant of its biological activity.
DNA Alkylation
In addition to intercalation, this compound can covalently bind to DNA, acting as an alkylating agent. This activity is particularly directed towards deoxyguanosine (dG) residues.[5] The alkylation occurs at the N-1 and N-2 positions of guanine, forming stable adducts that further distort the DNA structure and impede its function.[5]
Enzyme Inhibition
This compound's disruptive influence on DNA metabolism is amplified by its ability to inhibit critical enzymes:
-
Topoisomerases I and II: These enzymes are essential for resolving DNA topological stress during replication and transcription. This compound inhibits both topoisomerase I and II, leading to the accumulation of DNA strand breaks and genomic instability.[3][8]
-
Apurinic Endonuclease-1 (APE1): APE1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA. This compound inhibits APE1 through direct protein binding, thereby compromising the cell's ability to repair DNA damage.[3][8]
Quantitative Analysis of this compound's Interactions
A thorough understanding of this compound's mechanism of action requires a quantitative assessment of its binding affinities and inhibitory concentrations. The following table summarizes the available quantitative data for this compound's interaction with its molecular targets.
| Parameter | Target | Value | Method | Reference |
| KD | Apurinic Endonuclease-1 (APE1) | 10 nM | Direct Protein Binding Assay | [3][8] |
| IC50 | Apurinic Endonuclease-1 (APE1) | 80 nM | APE1 Incision Assay | [8] |
Cellular Signaling Pathways Affected by this compound
The DNA damage induced by this compound's intercalation and alkylation activities triggers a complex network of cellular signaling pathways collectively known as the DNA Damage Response (DDR). This response aims to either repair the damage and allow cell survival or, if the damage is too severe, initiate programmed cell death (apoptosis).
DNA Damage Response (DDR) Pathway
This compound-induced DNA lesions, including strand breaks and adducts, are recognized by sensor proteins, primarily the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) . The activation of these kinases initiates a signaling cascade that involves the phosphorylation and activation of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2 , and the tumor suppressor protein p53 . This cascade leads to cell cycle arrest, providing time for DNA repair, or triggers apoptosis if the damage is irreparable.
Caption: this compound-induced DNA Damage Response (DDR) pathway.
Apoptotic Pathway
If the DNA damage is extensive and cannot be repaired, the DDR pathway will signal for the initiation of apoptosis. This is primarily mediated by the activation of p53, which can induce the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins lead to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.
Caption: this compound-induced apoptotic signaling cascade.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.
DNA Intercalation Assays
-
Principle: The binding of an intercalating agent to DNA can cause changes in the UV-Visible absorption spectrum of the drug, typically a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift in the wavelength of maximum absorbance).
-
Methodology:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically at 260 nm.
-
Perform a titration by adding increasing concentrations of ctDNA to a fixed concentration of this compound.
-
Record the UV-Visible spectrum (typically 200-500 nm) after each addition of DNA.
-
Analyze the changes in absorbance and wavelength to determine the binding mode and calculate the binding constant (Kb).
-
-
Principle: The fluorescence emission of an intercalating dye, such as ethidium bromide (EtBr), is enhanced upon binding to DNA. A competing intercalator like this compound will displace the dye, leading to a quenching of the fluorescence signal.
-
Methodology:
-
Prepare a solution of ctDNA and an intercalating dye (e.g., EtBr) in a suitable buffer.
-
Record the baseline fluorescence emission spectrum.
-
Add increasing concentrations of this compound to the DNA-dye complex.
-
Record the fluorescence emission spectrum after each addition of this compound.
-
Analyze the quenching of the fluorescence intensity to determine the binding affinity of this compound to DNA.
-
-
Principle: DNA intercalation causes an increase in the length of the DNA molecule, which in turn increases the viscosity of the DNA solution.
-
Methodology:
-
Prepare a solution of ctDNA of a known concentration in a suitable buffer.
-
Measure the flow time of the DNA solution using a viscometer.
-
Add increasing concentrations of this compound to the DNA solution and measure the flow time after each addition.
-
Calculate the relative specific viscosity and plot it against the ratio of [this compound]/[DNA]. An increase in relative viscosity is indicative of intercalation.
-
DNA Alkylation Assay
-
Principle: This assay aims to identify the specific DNA bases that are covalently modified by this compound.
-
Methodology:
-
Incubate radiolabeled ([3H]) this compound with DNA.
-
Enzymatically digest the DNA to individual nucleosides.
-
Separate the radiolabeled nucleosides using High-Performance Liquid Chromatography (HPLC).
-
Identify the modified nucleosides by comparing their retention times with those of synthetic standards.[5]
-
Topoisomerase Inhibition Assay
-
Principle: This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerases.
-
Methodology:
-
Incubate supercoiled plasmid DNA with topoisomerase I or II in the presence and absence of varying concentrations of this compound.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualize the DNA bands using a DNA stain (e.g., ethidium bromide).
-
Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA compared to the control.
-
Experimental Workflow Visualization
Caption: Workflow for characterizing this compound's interaction with DNA.
Conclusion
This compound's role as a DNA intercalating agent is a compelling example of a multi-pronged attack on cellular nucleic acid metabolism. Its ability to intercalate into DNA, form covalent adducts, and inhibit essential DNA processing enzymes underscores its potency as a biological agent. The induction of the DNA Damage Response and subsequent apoptotic signaling pathways highlights the cell's intricate machinery for dealing with genotoxic stress. This technical guide provides a foundational understanding of this compound's mechanism of action, offering valuable insights for researchers engaged in the study of DNA-interactive compounds and the development of novel therapeutic strategies. Further research to delineate the precise thermodynamic parameters of its DNA binding and to further map its influence on cellular signaling networks will undoubtedly refine our understanding of this complex and potent molecule.
References
- 1. Effects of lucanthone on the sedimentation properties of DNA from HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chk2/hCds1 functions as a DNA damage checkpoint in G1 by stabilizing p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. binding constant kd: Topics by Science.gov [science.gov]
- 6. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal analysis of ligand-DNA interaction: determination of binding parameters [aimspress.com]
Hycanthone: A Technical Whitepaper on its Mutagenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hycanthone, a hydroxymethyl metabolite of Lucanthone, was once a principal treatment for schistosomiasis. Despite its efficacy, its clinical use was curtailed due to significant toxicological concerns, primarily its potent mutagenic, teratogenic, and carcinogenic properties. This technical document provides an in-depth guide to the mutagenic profile of this compound, detailing its mechanism of action, the genetic alterations it induces, and the experimental evidence from key in vitro and in vivo studies. By presenting quantitative data, detailed experimental protocols, and visual diagrams of molecular pathways and workflows, this paper aims to offer a comprehensive resource for researchers in toxicology, pharmacology, and drug development. Understanding the structure-activity relationships that dissociate its therapeutic effects from its mutagenicity offers valuable insights for the design of safer chemotherapeutic agents.
Mechanism of Mutagenic Action
This compound's mutagenicity stems from its direct interaction with DNA, a multi-step process involving intercalation, the potential for covalent modification, and the subsequent failure of cellular repair mechanisms to correct the damage.
1.1. DNA Intercalation and Frameshift Mutagenesis The primary mechanism of this compound-induced mutation is its function as a DNA intercalating agent.[1] The planar thioxanthenone ring system of the molecule inserts itself between the base pairs of the DNA double helix.[1] This insertion physically distorts the DNA backbone, leading to an unwinding of the helix and the exposure of single-stranded DNA regions.[1][2] This structural disruption is a critical early step in its mutagenic process.[1]
This physical distortion is believed to be the basis for this compound's well-documented ability to act as a potent frameshift mutagen.[3] During DNA replication or repair, the altered DNA topology can cause the polymerase machinery to slip, resulting in the insertion or deletion of one or more nucleotide bases. Such frameshift mutations alter the translational reading frame, typically leading to the production of a non-functional truncated protein. Studies in Saccharomyces cerevisiae have confirmed its high activity in reverting frameshift mutations, with a very low effect on missense or nonsense mutations.[4]
1.2. Covalent DNA Adduct Formation (Alkylation) While early studies suggested that this compound's effects were reversible and did not involve covalent binding,[1][2] subsequent research has shown that it can act as a DNA alkylating agent, likely following metabolic activation.[5] In studies using radiolabeled this compound, the molecule was found to covalently bind to DNA within schistosomes. Enzymatic degradation of this DNA and subsequent HPLC analysis revealed that the primary targets of this alkylation are the N-1 and N2 positions of deoxyguanosine (dG).[5] This covalent adduct formation represents a more permanent form of DNA damage compared to intercalation alone.
1.3. Interaction with DNA Repair Pathways A key feature of this compound's activity is the apparent absence of an induced DNA repair response. Studies in HeLa cells showed that despite clear evidence of DNA interaction, this compound did not trigger detectable DNA repair synthesis.[1] This lack of a repair response means that the DNA lesions it creates are more likely to persist and become fixed as permanent mutations during subsequent rounds of cell division.
Quantitative Data on Mutagenic and Biological Effects
The mutagenic and cytotoxic effects of this compound have been quantified across various experimental systems. The tables below summarize key findings.
Table 1: In Vitro Biological Effects of this compound
| Experimental System | Concentration | Observed Effect | Reference |
| HeLa & Human Fibroblasts | 3 µg/mL | Potent induction of nuclear immunoreactivity (indicates ssDNA exposure) | [2] |
| LLC-MK2 Monkey Kidney Cells | 10 µg/mL | 73% reduction in interferon yield | [6][7] |
| LLC-MK2 Monkey Kidney Cells | 20 µg/mL | Progressive detriment to cell viability | [6] |
| Cell-Based AlphaLISA Assay | 15.1 µM | IC₅₀ (50% inhibitory concentration) of AlphaLISA signal | [4] |
| Cell-Based Viability Assay | 69.7 µM | CC₅₀ (50% cytotoxic concentration) | [4] |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Dosage | Result | Reference |
| Hepatocyte DNA Content | 60 mg/kg for 3 days | 328.9% increase compared to infected untreated control | [8] |
| Hepatocyte Aneuploidy | 60 mg/kg for 3 days | 100% aneuploidy observed | [8] |
| Dominant Lethality (Males) | Not specified | No induction of dominant lethality observed | [1] |
| Dominant Lethality (Females) | Not specified | Significant increase in embryonic death (mutations in maturing oocytes) | [1] |
Table 3: Antischistosomal Efficacy in Humans (for dose comparison)
| Dosage | Effect on S. mansoni Egg Output (1 month post-treatment) | Reference |
| 0.375 mg/kg | 11% decrease | [9] |
| 0.75 mg/kg | 85% decrease | [9] |
| 1.5 mg/kg | 96% decrease | [9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing mutagenicity data. The following sections describe the protocols for two key assays used to evaluate this compound.
3.1. Bacterial Reverse Mutation Assay (Ames Test) The Ames test is a widely used method to assess a chemical's potential to induce gene mutations in bacteria. This compound is a potent mutagen in this assay.
-
Principle: Specially engineered strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it) are used. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-deficient medium.
-
Materials:
-
S. typhimurium tester strains (e.g., TA98, TA100, TA1532, which are sensitive to frameshift and base-pair substitution mutagens).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
S9 fraction: A rat liver homogenate used for metabolic activation, to simulate mammalian metabolism.
-
Cofactors for S9 mix (e.g., NADP, Glucose-6-phosphate).
-
Molten top agar containing a trace amount of histidine and biotin.
-
Minimal glucose agar plates (Vogel-Bonner medium).
-
Positive and negative controls.
-
-
Procedure:
-
Culture Preparation: Grow overnight cultures of the selected S. typhimurium strains at 37°C.
-
Assay Mixture: In a sterile tube, combine the test compound at various concentrations, 0.1 mL of the bacterial culture, and 0.5 mL of the S9 mix (for tests with metabolic activation) or a buffer (for tests without).
-
Pre-incubation (Optional but recommended): Incubate the mixture at 37°C for 20-30 minutes to allow for metabolic activation and interaction with bacteria.
-
Plating: Add 2 mL of molten top agar to the tube, vortex gently, and pour the entire contents onto a minimal glucose agar plate. Distribute evenly.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of visible revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
3.2. In Vivo Host-Mediated Assay This assay bridges the gap between in vitro tests and whole-animal studies by using a mammal to metabolize the test compound, while a microorganism is used as the genetic indicator.
-
Principle: The test compound is administered to a host animal (e.g., a mouse). Subsequently, a microbial indicator organism (like S. typhimurium) is injected into the animal's peritoneal cavity. After a short incubation period, the bacteria are recovered and analyzed for mutations. This method tests for mutagenic metabolites produced by the host.
-
Materials:
-
Host animals (e.g., Swiss albino mice).
-
Test compound (this compound).
-
Indicator microorganism (S. typhimurium histidine auxotroph).
-
Sterile saline or buffer for bacterial recovery.
-
Plating media (nutrient agar for total cell count, minimal glucose agar for revertant count).
-
-
Procedure:
-
Compound Administration: Administer this compound to the host animal via a relevant route (e.g., intramuscularly or orally).
-
Bacterial Injection: After a set time (e.g., 1 hour), inject a suspension of the indicator bacteria into the peritoneal cavity of the same animal.
-
Incubation: Allow the bacteria to incubate within the host for a defined period (e.g., 3 hours), exposing them to the drug and its metabolites.
-
Bacterial Recovery: Euthanize the animal and recover the bacteria from the peritoneal cavity by washing with sterile saline.
-
Plating and Analysis: Plate serial dilutions of the recovered bacterial suspension onto nutrient agar to determine the total number of viable cells and onto minimal glucose agar to count the number of revertants.
-
Calculation: Calculate the mutation frequency as the ratio of revertant colonies to the total number of viable bacteria. A significant increase in mutation frequency in the treated group compared to a vehicle control group indicates a positive result.
-
Structure-Activity Relationships (SAR)
Understanding the relationship between this compound's chemical structure and its mutagenic activity is critical for designing safer drugs. Studies on this compound and its analogs have revealed key structural determinants of its mutagenicity.
-
Role of the 4-Position Substituent: The chemical group at the 4-position of the thioxanthenone ring is crucial. Activity is high when this group is a hydroxymethyl (as in this compound) or an aldehyde. In contrast, analogs with a carboxyl group or a simple methyl group (as in the parent compound Lucanthone) are inactive as mutagens in Salmonella.[5]
-
Dissociation of Mutagenic and Therapeutic Effects: A pivotal discovery was that the mutagenic properties could be separated from the desired antischistosomal effects. N-oxidation of the terminal diethylamino group of the side chain results in a dramatic reduction in mutagenic activity while retaining or even enhancing its potency against schistosomes.[3] The analog IA-4 N-oxide, for example, has only a fraction of this compound's mutagenic potency but is an equipotent schistosomicide.[6] This demonstrates that the molecular interactions responsible for killing the parasite are distinct from those that cause DNA mutations in host and bacterial cells.
Conclusion
This compound is a powerful mutagen whose genotoxicity is mediated by a complex mechanism involving DNA intercalation, structural distortion, and potential DNA alkylation, leading primarily to frameshift mutations. Its activity is particularly pronounced in bacterial systems and is evident in somatic mammalian cells, causing significant increases in DNA content and aneuploidy. Notably, its effects appear less severe on male germline cells in mammals, although mutagenic effects have been observed in female oocytes.
For drug development professionals, the most critical lesson from the study of this compound is the demonstrated ability to dissociate toxicity from efficacy through targeted structural modification. The creation of analogs like IA-4 N-oxide, which retain therapeutic potency with vastly reduced mutagenicity, underscores a foundational principle of modern medicinal chemistry: a detailed understanding of a drug's toxicological mechanism is essential for the rational design of safer and more effective therapeutic agents. The data and protocols presented herein serve as a technical foundation for further research in this area.
References
- 1. Female-specific mutagenic response of mice to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early steps in mutagenesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound analogs: dissociation of mutagenic effects from antischistosomal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and its congeners as bacterial mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Action of antischistosomal drugs, this compound and its analog 1A-4 N-oxide, on viral interferon induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the mode of action of this compound against Schistosoma mansoni in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound dose-response in Schistosoma mansoni infection in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Hycanthone and Topoisomerase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hycanthone, a thioxanthenone derivative and a bioactive metabolite of lucanthone, has historically been utilized as an anti-schistosomal agent.[1][2] Beyond its antiparasitic properties, this compound has garnered significant interest in oncology and molecular pharmacology due to its potent inhibitory effects on DNA topoisomerases I and II.[2][3] This technical guide provides an in-depth exploration of the relationship between this compound and topoisomerase inhibition, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. This compound functions as a dual topoisomerase inhibitor, acting as a DNA intercalator and a topoisomerase poison, thereby inducing DNA damage and triggering cellular apoptosis.[3][4]
Mechanism of Action: DNA Intercalation and Topoisomerase Poisoning
This compound exerts its cytotoxic effects through a multi-faceted mechanism centered on the disruption of DNA topology and integrity. The core mechanisms include:
-
DNA Intercalation: As a planar thioxanthenone molecule, this compound inserts itself between the base pairs of the DNA double helix.[3][5] This intercalation preferentially occurs at AT-rich sequences.[5] This physical distortion of the DNA structure can interfere with the binding of DNA processing enzymes, including topoisomerases.
-
Topoisomerase Inhibition: this compound inhibits the catalytic activity of both topoisomerase I and topoisomerase II.[2][3]
-
Topoisomerase I Inhibition: By intercalating into the DNA, this compound can obstruct the religation step of the topoisomerase I catalytic cycle. This leads to the stabilization of the covalent enzyme-DNA intermediate, known as the "cleavable complex".[6]
-
Topoisomerase II Poisoning: this compound acts as a topoisomerase II poison.[4] It stabilizes the topoisomerase II-DNA cleavable complex, where the enzyme has introduced a double-strand break in the DNA. By preventing the religation of this break, this compound converts the essential topoisomerase II enzyme into a cellular toxin that generates persistent DNA double-strand breaks.[2][4]
-
The accumulation of these stabilized cleavable complexes leads to replication fork collapse, DNA damage, and ultimately, the induction of apoptosis.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, lucanthone, detailing their inhibitory and binding activities.
| Compound | Target | Assay Type | Value | Cell Line/System |
| This compound | Apurinic/apyrimidinic endonuclease 1 (APE1) | Enzyme Inhibition (IC50) | 80 nM | In vitro (depurinated plasmid DNA) |
| This compound | Apurinic/apyrimidinic endonuclease 1 (APE1) | Binding Affinity (K D) | 10 nM | In vitro (BIACORE) |
| This compound | P388 Mouse Leukemia Cells | Cytotoxicity (IC50) | 28 µM | In vitro (clonogenic survival) |
| Lucanthone | Glioma Stem Cells (GBM43 & GBM9) | Cytotoxicity (IC50) | ~1.5 µM | In vitro (MTT assay) |
| Lucanthone | Glioma Stem Cells (KR158 & GLUC2) | Cytotoxicity (IC50) | ~2 µM | In vitro (spheroid formation) |
| Lucanthone | Glioma Cells (KR158 & GLUC2) | Cytotoxicity (IC50) | 11-13 µM | In vitro (serum-cultured) |
| Lucanthone | Apurinic/apyrimidinic endonuclease 1 (APE1) | Enzyme Inhibition (IC50) | 5 µM | In vitro (depurinated plasmid DNA) |
| Lucanthone | Apurinic/apyrimidinic endonuclease 1 (APE1) | Binding Affinity (K D) | 89 nM | In vitro (BIACORE) |
Experimental Protocols
Detailed methodologies for key experiments to assess the interaction between this compound and topoisomerases are outlined below. These protocols are based on established methods for studying topoisomerase inhibitors.
Topoisomerase I Relaxation Assay
This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA and the inhibitory effect of this compound on this process.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
This compound stock solution (in DMSO)
-
Sterile deionized water
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase I Reaction Buffer, 200-500 ng of supercoiled plasmid DNA, and varying concentrations of this compound (and a DMSO vehicle control).
-
Initiate the reaction by adding 1-2 units of human Topoisomerase I.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 6x DNA loading dye containing SDS.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the percentage of relaxed DNA in each lane to determine the inhibitory effect of this compound.
Topoisomerase II Decatenation Assay
This assay assesses the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA) and the inhibition of this activity by this compound.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP, 300 µg/mL BSA)
-
This compound stock solution (in DMSO)
-
Sterile deionized water
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase II Reaction Buffer, 200-300 ng of kDNA, and varying concentrations of this compound (and a DMSO vehicle control).
-
Initiate the reaction by adding 1-2 units of human Topoisomerase II.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 6x DNA loading dye containing SDS and EDTA.
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis. Decatenated minicircles will migrate into the gel, while the catenated network remains in the well.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Assess the amount of decatenated DNA to determine the inhibitory effect of this compound.
DNA Cleavage Assay
This assay is used to determine if this compound stabilizes the topoisomerase-DNA cleavable complex.
Materials:
-
Radiolabeled (e.g., 32P) linear DNA substrate with a specific topoisomerase cleavage site
-
Human Topoisomerase I or II
-
Reaction buffer appropriate for the chosen topoisomerase
-
This compound stock solution (in DMSO)
-
Proteinase K
-
Denaturing polyacrylamide gel
-
Formamide loading buffer
Procedure:
-
Incubate the radiolabeled DNA substrate with topoisomerase I or II in the presence of varying concentrations of this compound (and a DMSO vehicle control).
-
Stop the reaction by adding SDS to denature the enzyme.
-
Treat with proteinase K to digest the protein component of the cleavable complex.
-
Add formamide loading buffer and heat to denature the DNA.
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA fragments by autoradiography.
-
An increase in the intensity of the cleavage product band in the presence of this compound indicates stabilization of the cleavable complex.
Signaling Pathways and Cellular Consequences
The induction of DNA damage by this compound through topoisomerase inhibition triggers a cascade of cellular responses, primarily culminating in cell cycle arrest and apoptosis.
The DNA damage response (DDR) is a critical signaling network that senses DNA lesions and initiates downstream pathways. A key player in the DDR is the tumor suppressor protein p53. Upon activation by DNA damage, p53 can transcriptionally regulate a host of target genes that mediate cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, initiate apoptosis.
Conclusion
This compound's ability to inhibit both topoisomerase I and II through DNA intercalation and stabilization of the cleavable complex underscores its potential as a cytotoxic agent. The resulting DNA damage activates critical cellular signaling pathways, such as the p53-mediated DNA damage response, leading to cell cycle arrest and apoptosis. While its clinical development has been hampered by toxicity concerns, the detailed molecular mechanisms of this compound's interaction with topoisomerases provide a valuable framework for the design and development of novel, more selective topoisomerase inhibitors for cancer therapy. Further research to elucidate the precise structure-activity relationships and to identify derivatives with improved therapeutic indices is warranted.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential intercalation at AT sequences in DNA by lucanthone, this compound, and indazole analogs. A footprinting study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Hycanthone's Activity Against Schistosoma Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hycanthone, a metabolite of lucanthone, is an antischistosomal agent that saw use in the mid-20th century. While its clinical application has been largely discontinued due to concerns over mutagenicity, its mechanism of action and differential efficacy against various Schistosoma species remain of significant interest to researchers developing new anthelmintics. This technical guide provides an in-depth overview of this compound's activity, focusing on a comparative analysis across Schistosoma mansoni, Schistosoma haematobium, and Schistosoma japonicum. The document details the drug's mechanism of action, summarizes available efficacy data, outlines relevant experimental protocols, and provides visualizations of key pathways and workflows.
Data Presentation: Efficacy of this compound Against Schistosoma Species
| Parameter | Schistosoma mansoni | Schistosoma haematobium | Schistosoma japonicum | References |
| In Vitro Observations | Irreversible inhibition of uridine incorporation in sensitive strains. Causes degeneration of the integument. | Effective in clinical trials, suggesting direct activity. | Transient inhibition of uridine incorporation; effects are reversible. Does not cause significant integumental damage. | [1][2] |
| Clinical Efficacy (Cure Rate) | High cure rates observed in clinical trials (e.g., 97% at 3 months with 3.0 mg/kg). | High cure rates observed in clinical trials (e.g., 91% at 3 months with 3.0 mg/kg). | Not clinically effective. | [3] |
| Drug Resistance | Resistance is well-documented and linked to mutations in a sulfotransferase enzyme. | Less studied, but cross-resistance with S. mansoni is likely given the shared mechanism. | Naturally less sensitive, likely due to differences in the activating enzyme. | [4] |
Mechanism of Action
This compound is a prodrug that requires metabolic activation within the schistosome to exert its cytotoxic effects. The key to its activity is a parasite-specific sulfotransferase enzyme.
Signaling Pathway of this compound Activation and Action
References
- 1. Comparative effects of this compound in Schistosoma mansoni and Schistosoma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Antischistosomal Activity Profiling and Pharmacokinetics of Ozonide Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound therapy in selected patients with S. mansoni and S. haematobium infections in the Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance of schistosomes to this compound and oxamniquine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Hycanthone In Vitro Cytotoxicity Assay: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hycanthone, a thioxanthenone derivative, is recognized for its activity as a DNA intercalator and an inhibitor of topoisomerase I and II.[1] These mechanisms of action confer upon it cytotoxic properties that have been explored in the context of anti-schistosomal and anti-cancer research. This document provides detailed application notes and protocols for conducting in vitro cytotoxicity assays to evaluate the efficacy of this compound against various cancer cell lines. The protocols outlined herein are foundational for screening and characterizing the cytotoxic and apoptotic effects of this compound.
Data Presentation
The cytotoxic effects of this compound are cell-line dependent. The following table summarizes the available quantitative data on its inhibitory concentrations.
| Compound | Assay | Target | Cell Line | IC50 | Citation |
| This compound | APE1 Incision Inhibition | APE1 | - | 80 nM | [1] |
| This compound | Clonogenic Survival | - | p388 mouse leukemia | - | [1] |
Note: Specific IC50 values for this compound across a broad range of human cancer cell lines are not widely available in the public domain. The provided data indicates its inhibitory effect on a key DNA repair enzyme and general cytotoxic effects. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocols below.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to assess the metabolic activity of cells as an indicator of viability following exposure to this compound.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a no-treatment control.
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with a range of this compound concentrations as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the spontaneous release from the treated and maximum release values.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualization of Experimental Workflow and Signaling Pathways
To facilitate a clear understanding of the experimental processes and the molecular mechanisms of this compound, the following diagrams are provided.
Caption: Workflow for in vitro cytotoxicity and apoptosis assays of this compound.
Caption: Proposed mechanism of this compound-induced apoptosis.
References
Application Notes: Characterizing Hycanthone-DNA Interactions via DNA Footprinting
Introduction
Hycanthone is a thioxanthenone-based compound recognized for its activity as a DNA intercalator and an inhibitor of both RNA synthesis and DNA topoisomerases I and II.[1][2] As a bioactive metabolite of Lucanthone, it has been investigated for its anti-schistosomal and antitumor properties.[1][3][4] The primary mechanism of this compound involves its insertion between the base pairs of the DNA double helix, which can lead to mutagenesis and chromosome breaks.[3] Furthermore, this compound inhibits the base excision repair enzyme apurinic endonuclease-1 (APE1) through direct protein binding.[1][2][4]
DNA footprinting is a high-resolution technique used to identify the specific binding sites of ligands, such as small molecules or proteins, on a DNA fragment.[5][6] The principle of the assay is that a ligand-bound region of DNA is protected from cleavage by a nuclease (e.g., DNase I) or a chemical agent.[7] When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint"—a gap in the ladder of fragments compared to a control reaction without the ligand.[8] This methodology has been successfully employed to determine that this compound preferentially binds to and intercalates at AT-rich sequences within the DNA.[9][10]
These application notes provide a detailed protocol for performing a DNase I footprinting experiment to characterize the sequence-specific binding of this compound to DNA.
Quantitative Data: this compound Bioactivity
The following table summarizes key quantitative metrics related to this compound's interaction with the DNA repair enzyme APE1. This data is crucial for understanding its broader biological effects beyond simple DNA intercalation.
| Compound | Target | Assay | Value | Reference |
| This compound | APE1 | Inhibition of DNA Incision (IC₅₀) | 80 nM | [2][4] |
| This compound | APE1 | Binding Affinity (K D ) | 10 nM | [1][2][4] |
| Lucanthone | APE1 | Inhibition of DNA Incision (IC₅₀) | 5 µM | [4] |
| Lucanthone | APE1 | Binding Affinity (K D ) | 89 nM | [4] |
Molecular Mechanism of this compound
This compound primarily acts as a DNA intercalating agent. It inserts itself into the DNA double helix, with a marked preference for sequences rich in adenine (A) and thymine (T) bases. This physical blockage disrupts normal DNA metabolic processes. Concurrently, this compound is known to inhibit key enzymes involved in maintaining DNA topology and repair, such as Topoisomerase I/II and APE1, contributing to its cytotoxic effects.
Caption: this compound's mechanism of action.
Protocol: DNase I Footprinting for this compound
This protocol outlines the procedure for identifying this compound's DNA binding sites using DNase I footprinting. The core principle involves comparing the DNase I cleavage pattern of a DNA fragment in the presence and absence of this compound.
I. Materials and Reagents
-
DNA: A linear, double-stranded DNA fragment (150-400 bp) containing potential binding sites.
-
Primers: One primer for PCR amplification must be end-labeled (e.g., with ɣ-³²P ATP or a fluorescent dye).
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO). Note: Solutions may be unstable; prepare fresh.[1]
-
Enzymes: Taq DNA polymerase (or a high-fidelity equivalent), DNase I (RNase-free), T4 Polynucleotide Kinase (for radiolabeling).
-
Buffers & Reagents:
-
PCR reaction buffer and dNTPs
-
T4 PNK buffer & ATP (radiolabeled and cold)
-
DNase I reaction buffer (e.g., 50 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂)
-
Binding buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT)
-
DNase I stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, sequencing dye like bromophenol blue in formamide)[5]
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (70% and 100%)
-
Denaturing polyacrylamide gel (6-8%) with 8 M Urea
-
1x TBE buffer
-
II. Step-by-Step Procedure
Step 1: DNA Probe Preparation
-
PCR Amplification: Amplify the target DNA region using PCR. Use one end-labeled primer and one unlabeled primer to generate probes labeled on a single strand.[7]
-
Purification: Purify the labeled PCR product using a commercial PCR purification kit or via ethanol precipitation to remove unincorporated primers and nucleotides.
-
Verification: Check the purity and concentration of the labeled DNA probe on an agarose gel.
Step 2: this compound-DNA Binding Reaction
-
Reaction Setup: In separate microcentrifuge tubes, prepare the binding reactions. For each DNA probe, set up a control (no this compound) and several experimental tubes with increasing concentrations of this compound.
-
Control: 2-5 µL Labeled DNA probe, 2 µL Binding Buffer, sterile H₂O to a final volume of 10 µL.
-
Experimental: 2-5 µL Labeled DNA probe, 2 µL Binding Buffer, X µL this compound solution, sterile H₂O to a final volume of 10 µL.
-
-
Incubation: Gently mix the components and incubate the reactions at room temperature for 20-30 minutes to allow this compound to bind to the DNA.
Step 3: DNase I Digestion
-
Enzyme Dilution: Prepare fresh dilutions of DNase I in a pre-chilled dilution buffer. The optimal concentration must be determined empirically to achieve single-hit kinetics (on average, one cut per DNA molecule).[5]
-
Digestion: Add a specific volume of diluted DNase I to each binding reaction tube.[11] Incubate at room temperature for exactly 1-2 minutes.[5]
-
Stopping the Reaction: Terminate the digestion by adding an equal volume of DNase I Stop Solution to each tube.[5] This chelates the metal ions required by DNase I and denatures the enzyme.
Step 4: Sample Processing and Electrophoresis
-
Purification: Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the DNA fragments. Wash the DNA pellet with 70% ethanol and resuspend it in a small volume of formamide loading dye.[5]
-
Denaturation: Before loading, heat the samples at 95-100°C for 3-5 minutes to denature the DNA, then immediately place them on ice to prevent re-annealing.[5]
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide sequencing gel. Run the gel at a constant power until the tracking dye reaches the bottom.[5]
-
Visualization: Dry the gel and expose it to X-ray film (for radiolabeling) or scan it with a fluorescence imager.
Step 5: Data Analysis
-
Identify the Footprint: Compare the lane containing the control (DNA + DNase I, no this compound) with the experimental lanes (DNA + DNase I + this compound). The control lane should show a continuous ladder of bands.
-
Map the Binding Site: The region in the experimental lanes where the bands are diminished or absent corresponds to the "footprint" protected by the bound this compound molecule.
-
Sequence Determination: To precisely map the binding site, run a Maxam-Gilbert sequencing reaction (G-lane) of the same DNA probe in parallel. This will serve as a ruler to identify the exact nucleotide sequence of the protected region.[5]
Experimental Workflow Diagram
The following diagram provides a visual overview of the DNase I footprinting protocol described above.
Caption: this compound DNase I footprinting workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of this compound binding to DNA in chromatin with different supra-organization, composition, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lucanthone and its derivative this compound inhibit apurinic endonuclease-1 (APE1) by direct protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Preferential intercalation at AT sequences in DNA by lucanthone, this compound, and indazole analogs. A footprinting study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hycanthone in Topoisomerase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hycanthone, a thioxanthenone derivative and a metabolite of lucanthone, is a DNA intercalating agent that has demonstrated inhibitory activity against both topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination, making them critical targets for anticancer drug development.[2][3] this compound's dual inhibitory action presents a compelling avenue for cancer research, potentially offering advantages in overcoming resistance mechanisms associated with single-target agents.[2] These application notes provide detailed protocols for utilizing this compound in topoisomerase inhibition assays to characterize its activity and potency.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix. This intercalation can interfere with the normal functions of DNA and proteins that interact with it.[1] Crucially, this action is linked to the inhibition of both Topo I and Topo II.[1][4]
-
Topoisomerase I Inhibition: Topo I relaxes supercoiled DNA by creating a transient single-strand break. This compound is thought to stabilize the covalent complex between Topo I and DNA, preventing the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.
-
Topoisomerase II Inhibition: Topo II alters DNA topology by creating transient double-strand breaks. This compound can also stabilize the Topo II-DNA cleavage complex, leading to the accumulation of permanent double-strand breaks and subsequent cell death.[4]
The dual inhibition of both topoisomerase enzymes makes this compound a subject of interest for its potential to circumvent drug resistance that can arise from the downregulation or mutation of a single topoisomerase target.[2]
Data Presentation
| Compound | Target | Assay Type | IC50 Value | Reference |
| Lucanthone | Glioma Stem Cells (KR158 & GLUC2) | Cell Viability (MTT) | ~1.5 - 2 µM | [5][6] |
| Lucanthone | Glioma Cells (Cultured with Serum) | Cell Viability (MTT) | ~11 - 13 µM | [6] |
Note: The IC50 values can vary depending on the cell line, assay conditions, and whether the target is a purified enzyme or within a cellular context.
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay measures the ability of Topo I to relax supercoiled plasmid DNA. Inhibitors like this compound will prevent this relaxation.
Materials:
-
Human Topoisomerase I (e.g., from a commercial supplier)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
This compound stock solution (dissolved in DMSO)
-
Sterile, nuclease-free water
-
5X Stop Buffer/Loading Dye (e.g., 2.5% SDS, 25% Ficoll-400, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube:
-
2 µL of 10X Topo I Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
Variable volume of this compound solution (to achieve desired final concentrations)
-
Sterile, nuclease-free water to a final volume of 19 µL.
-
Include a "no enzyme" control, a "no inhibitor" (DMSO vehicle) control, and a positive control inhibitor (e.g., Camptothecin).
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I to each reaction tube (except the "no enzyme" control).
-
Incubation: Gently mix and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5X Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have sufficiently separated.
-
Visualization and Analysis: Stain the gel with ethidium bromide for 15-30 minutes and destain in water. Visualize the DNA bands using a UV transilluminator. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
Topoisomerase II Decatenation Assay
This assay measures the ability of Topo II to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase II (e.g., from a commercial supplier)
-
Kinetoplast DNA (kDNA)
-
10X Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM DTT, 5 mM ATP)
-
This compound stock solution (dissolved in DMSO)
-
Sterile, nuclease-free water
-
5X Stop Buffer/Loading Dye
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube:
-
2 µL of 10X Topo II Assay Buffer
-
1 µL of kDNA (e.g., 0.2 µg/µL)
-
Variable volume of this compound solution
-
Sterile, nuclease-free water to a final volume of 19 µL.
-
Include appropriate controls as in the Topo I assay (no enzyme, no inhibitor, positive control like Etoposide).
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase II to each reaction tube.
-
Incubation: Gently mix and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5X Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Visualization and Analysis: Stain and visualize the gel as described above. The amount of decatenated DNA (minicircles) is inversely proportional to the inhibitory activity of this compound. Quantify the results to determine the IC50 value.
Visualizations
Caption: Mechanism of topoisomerase inhibition by this compound.
Caption: General workflow for topoisomerase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in the development of dual topoisomerase I and II inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Topoisomerase inhibition by lucanthone, an adjuvant in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lucanthone, a Potential PPT1 Inhibitor, Perturbs Stemness, Reduces Tumor Microtube Formation, and Slows the Growth of Temozolomide-Resistant Gliomas In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lucanthone Targets Lysosomes to Perturb Glioma Proliferation, Chemoresistance and Stemness, and Slows Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Hycanthone Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the efficacy of Hycanthone, a thioxanthenone derivative with known anti-neoplastic properties, in various cancer cell lines. The protocols detailed below cover key assays for assessing cytotoxicity, apoptosis, and the impact on specific signaling pathways.
Introduction
This compound is a DNA intercalator and a potent inhibitor of Apurinic/Apyrimidinic Endonuclease 1 (APE1).[1] APE1 is a critical enzyme in the base excision repair (BER) pathway and also functions as a redox regulator of several transcription factors, including Activator Protein-1 (AP-1) and p53. By inhibiting APE1, this compound can induce DNA damage and modulate key signaling pathways involved in cell survival and apoptosis, making it a compound of interest in cancer research. These protocols are designed to be adaptable for various cancer cell lines, with a focus on HeLa (human cervical cancer) and L1210 (murine leukemia) cells, in which this compound has been studied.[2][3]
Data Presentation
| Target | Inhibitory Concentration (IC50) | Reference |
| APE1 (incision of depurinated plasmid DNA) | 80 nM | [1][4] |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for subsequent experiments.
Materials:
-
HeLa and L1210 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) for HeLa cells
-
RPMI-1640 medium for L1210 cells
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells like HeLa)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol for Adherent Cells (e.g., HeLa):
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the detached cells in fresh medium and seed into new flasks at the desired density.
Protocol for Suspension Cells (e.g., L1210):
-
Culture L1210 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, dilute the cell suspension with fresh medium to the desired density.
Assessment of Cytotoxicity (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cultured cancer cells (e.g., HeLa, L1210)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight (for adherent cells).
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cultured cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of AP-1 and p53 Signaling Proteins
Objective: To investigate the effect of this compound on the expression and activation of key proteins in the AP-1 (c-Jun, c-Fos) and p53 signaling pathways.
Materials:
-
Cultured cancer cells
-
This compound
-
Nuclear and Cytoplasmic Extraction Kit
-
RIPA buffer (for whole-cell lysates)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Jun, anti-phospho-c-Jun, anti-c-Fos, anti-p53, anti-phospho-p53, anti-β-actin (loading control), anti-Lamin B1 (nuclear loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Protein Extraction:
-
Treat cells with this compound at various concentrations and time points.
-
For total protein, lyse cells in RIPA buffer with inhibitors.
-
For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's instructions. This is crucial for observing the translocation of transcription factors.[1][2]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescence detection reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Mandatory Visualizations
Caption: this compound induces apoptosis via DNA intercalation and APE1 inhibition.
Caption: Workflow for assessing this compound's cytotoxicity and apoptotic effects.
Caption: Potential impact of this compound on AP-1 and p53 pathways through APE1.
References
Application Notes and Protocols for Assessing Hycanthone-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hycanthone, a metabolite of lucanthone, is a potent schistosomicidal agent that has been shown to exhibit mutagenic and carcinogenic properties. Its mechanism of action involves the alkylation of DNA, primarily at the N-1 and N-2 positions of deoxyguanosine residues. This covalent binding to DNA can lead to a variety of genetic lesions, including point mutations, chromosomal aberrations, and DNA strand breaks. Accurate assessment of this compound-induced DNA damage is therefore critical for understanding its toxicological profile and for the development of safer therapeutic alternatives.
These application notes provide an overview of key methodologies used to evaluate the genotoxic effects of this compound. Detailed protocols for the Ames test, micronucleus assay, Comet assay, and DNA adduct analysis are provided, along with representative data and visualizations to guide researchers in their experimental design and data interpretation.
Ames Test for Mutagenicity Assessment
The Ames test, a bacterial reverse mutation assay, is a rapid and sensitive method to assess the mutagenic potential of a chemical. It utilizes histidine-requiring strains of Salmonella typhimurium that are mutated in the histidine operon. Mutagens can cause a reverse mutation, enabling the bacteria to synthesize histidine and grow on a histidine-deficient medium.
Quantitative Data Summary: Ames Test
The following table presents representative data for a DNA alkylating agent, illustrating the expected dose-dependent increase in revertant colonies in Salmonella typhimurium strains TA100 (detecting base-pair substitutions) and TA98 (detecting frameshift mutations). Since this compound requires metabolic activation to exert its mutagenic effects, the assay is performed with and without a mammalian metabolic activation system (S9 fraction).
| Concentration (µ g/plate ) | Strain | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Fold Increase over Control |
| 0 (Control) | TA100 | - | 120 ± 15 | 1.0 |
| 10 | TA100 | - | 135 ± 12 | 1.1 |
| 50 | TA100 | - | 142 ± 18 | 1.2 |
| 100 | TA100 | - | 155 ± 20 | 1.3 |
| 0 (Control) | TA100 | + | 130 ± 18 | 1.0 |
| 10 | TA100 | + | 250 ± 25 | 1.9 |
| 50 | TA100 | + | 480 ± 35 | 3.7 |
| 100 | TA100 | + | 890 ± 50 | 6.8 |
| 0 (Control) | TA98 | - | 35 ± 8 | 1.0 |
| 10 | TA98 | - | 40 ± 7 | 1.1 |
| 50 | TA98 | - | 42 ± 9 | 1.2 |
| 100 | TA98 | - | 48 ± 10 | 1.4 |
| 0 (Control) | TA98 | + | 40 ± 10 | 1.0 |
| 10 | TA98 | + | 85 ± 12 | 2.1 |
| 50 | TA98 | + | 175 ± 20 | 4.4 |
| 100 | TA98 | + | 350 ± 30 | 8.8 |
Note: This is representative data for a typical alkylating agent and not specific experimental data for this compound.
Experimental Protocol: Ames Test
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
Nutrient broth
-
Top agar (containing a trace of histidine and biotin)
-
Minimal glucose agar plates
-
This compound solution (in a suitable solvent like DMSO)
-
S9 fraction (from Aroclor- or phenobarbital-induced rat liver)
-
Positive controls (e.g., 2-nitrofluorene without S9, 2-aminoanthracene with S9)
-
Negative/vehicle control (solvent used for this compound)
Procedure:
-
Bacterial Culture: Inoculate the Salmonella tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Metabolic Activation: If using, prepare the S9 mix containing the S9 fraction, buffer, and cofactors (e.g., NADP+, G6P). Keep on ice.
-
Plate Incorporation Assay: a. To 2 ml of molten top agar at 45°C, add 0.1 ml of the overnight bacterial culture. b. Add 0.1 ml of the this compound solution at the desired concentration (or control solutions). c. For metabolic activation, add 0.5 ml of the S9 mix. For assays without metabolic activation, add 0.5 ml of buffer. d. Vortex the tube gently and pour the contents onto a minimal glucose agar plate. e. Swirl the plate to ensure even distribution of the top agar.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertants and/or a reproducible twofold or greater increase over the background (negative control) at one or more concentrations.
In Vivo Micronucleus Assay
The micronucleus assay is a widely used method to assess chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells, particularly in polychromatic erythrocytes (PCEs) in the bone marrow, is an indicator of genotoxic exposure.
Quantitative Data Summary: In Vivo Micronucleus Assay
The following data is from a study on the clastogenic effect of this compound methanesulfonate in the bone marrow of mice.[1]
| Dose (mg/kg) | Sex | % Micronucleated PCEs (Mean ± SE) |
| 0 (Control) | Male | 0.23 ± 0.05 |
| 10 | Male | 0.45 ± 0.07 |
| 20 | Male | 0.88 ± 0.12 |
| 40 | Male | 1.55 ± 0.21 |
| 80 | Male | 2.89 ± 0.35 |
| 0 (Control) | Female | 0.25 ± 0.06 |
| 5 | Female | 0.52 ± 0.08 |
| 10 | Female | 1.05 ± 0.15 |
| 20 | Female | 1.98 ± 0.25 |
| 40 | Female | 3.65 ± 0.42 |
Experimental Protocol: In Vivo Micronucleus Assay
Materials:
-
Mice (e.g., Swiss Webster or other appropriate strain)
-
This compound methanesulfonate
-
Vehicle (e.g., sterile water or saline)
-
Fetal bovine serum (FBS)
-
Giemsa stain
-
May-Grünwald stain
-
Methanol
-
Microscope slides
-
Positive control (e.g., cyclophosphamide)
Procedure:
-
Animal Dosing: Administer this compound (or vehicle/positive control) to the mice, typically via intraperitoneal injection or oral gavage. A range of doses should be used.
-
Bone Marrow Collection: At a specified time after dosing (e.g., 24 and 48 hours), humanely euthanize the mice. Isolate the femurs and/or tibias.
-
Cell Preparation: Flush the bone marrow from the bones using FBS. Create a cell suspension by gently pipetting.
-
Slide Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet. Prepare bone marrow smears on clean microscope slides.
-
Staining: Air-dry the slides. Fix with methanol and then stain with May-Grünwald-Giemsa or another suitable stain that allows for the differentiation of PCEs, normochromatic erythrocytes (NCEs), and micronuclei.
-
Scoring: Under a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. The ratio of PCEs to NCEs can also be determined as a measure of cytotoxicity.
-
Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group using appropriate statistical methods.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells. Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Quantitative Data Summary: Comet Assay
The following table provides representative data for a DNA alkylating agent, showing a dose-dependent increase in DNA damage as measured by the percentage of DNA in the comet tail.
| Concentration (µM) | Treatment Time (h) | % DNA in Tail (Mean ± SD) |
| 0 (Control) | 2 | 3.5 ± 1.2 |
| 10 | 2 | 15.8 ± 3.5 |
| 25 | 2 | 28.2 ± 5.1 |
| 50 | 2 | 45.6 ± 6.8 |
| 100 | 2 | 62.1 ± 8.2 |
Note: This is representative data for a typical alkylating agent and not specific experimental data for this compound.
Experimental Protocol: Comet Assay
Materials:
-
Mammalian cells (e.g., human lymphocytes, CHO cells)
-
This compound solution
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (high salt, detergent, pH 10)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Microscope slides (pre-coated)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Treatment: Treat the cells in culture with various concentrations of this compound for a defined period.
-
Slide Preparation: a. Mix the treated cells with low melting point agarose. b. Pipette the cell-agarose mixture onto a pre-coated microscope slide. c. Cover with a coverslip and allow the agarose to solidify at 4°C.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes).
-
Neutralization and Staining: Neutralize the slides with buffer, and then stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the amount of DNA in the tail (e.g., % tail DNA, tail moment).
Analysis of this compound-DNA Adducts
DNA adducts are segments of DNA that are covalently bound to a chemical. The analysis of specific DNA adducts provides direct evidence of a chemical's interaction with the genetic material. The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts, even at very low levels.
Experimental Protocol: ³²P-Postlabeling Assay for this compound-DNA Adducts
Materials:
-
DNA isolated from cells or tissues treated with this compound
-
Micrococcal nuclease
-
Spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Isolation: Isolate high-purity DNA from cells or tissues exposed to this compound.
-
Enzymatic Digestion: Digest the DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1, which dephosphorylates the normal nucleotides to deoxynucleosides but does not act on the bulky this compound-adducted nucleotides. This enriches the adducts in the sample.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts from the excess [γ-³²P]ATP and other components using multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager or by autoradiography. The amount of radioactivity in the spots is proportional to the level of DNA adducts.
Conclusion
The methods described in these application notes provide a robust framework for assessing the genotoxic potential of this compound and related compounds. A combination of these assays, from the rapid screening provided by the Ames test to the detailed in vivo analysis of chromosomal damage and specific DNA adducts, is essential for a comprehensive evaluation of DNA damage. The provided protocols and representative data serve as a guide for researchers to design and interpret their experiments effectively, contributing to the broader understanding of the mechanisms of action of genotoxic agents and the development of safer pharmaceuticals.
References
Hycanthone's Impact on Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hycanthone, a metabolite of lucanthone, is a thioxanthenone derivative historically used as an antischistosomal agent. Emerging research has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects across various cancer cell lines. These application notes provide a comprehensive overview of this compound's application in cancer cell line research, detailing its mechanism of action, effects on key signaling pathways, and protocols for experimental evaluation.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism primarily targeting DNA integrity and cellular repair processes. Its primary modes of action include:
-
DNA Intercalation and Topoisomerase Inhibition: this compound intercalates into DNA, disrupting its normal function. Furthermore, it acts as a dual inhibitor of topoisomerase I and II.[1] By stabilizing the topoisomerase-DNA cleavable complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of single and double-strand breaks.[1] This ultimately triggers a DNA damage response and induces apoptosis.
-
Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1): this compound is a potent inhibitor of APE1, a key enzyme in the DNA base excision repair (BER) pathway, with a binding affinity (KD) of 10 nM.[1] Inhibition of APE1 further sensitizes cancer cells to DNA damage.
-
Induction of Apoptosis: The accumulation of DNA damage and inhibition of repair mechanisms by this compound leads to the activation of apoptotic pathways. Evidence from structurally related compounds suggests the involvement of the mitochondria-dependent pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases.[2]
-
Autophagy Inhibition: The parent compound of this compound, lucanthone, has been shown to inhibit autophagy and induce lysosomal membrane permeabilization, leading to cathepsin D-mediated apoptosis.[3] This suggests a potential additional mechanism for this compound-induced cell death.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The cytotoxic effects of this compound and its parent compound, lucanthone, have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | p388 | Mouse Leukemia | 80 nM (for APE1) | [1] |
| Lucanthone | A panel of breast cancer cell lines | Breast Cancer | More potent than Chloroquine | [3] |
Note: Specific IC50 values for this compound in a broad range of cancer cell lines are not extensively documented in the currently available literature. The provided data for p388 cells refers to the inhibition of APE1 activity. Further research is required to establish a comprehensive IC50 profile for this compound across various cancer types.
Signaling Pathways Modulated by this compound
Based on its mechanism of action and studies on related compounds, this compound is proposed to modulate the following signaling pathways:
Caption: Proposed signaling pathway of this compound in cancer cells.
Future Research Directions: CREB and STAT3 Signaling
The roles of CREB (cAMP response element-binding protein) and STAT3 (Signal Transducer and Activator of Transcription 3) as key regulators of cancer cell proliferation, survival, and metastasis are well-established.[4][5] However, direct evidence of this compound's impact on these specific signaling pathways is currently lacking and represents a promising avenue for future investigation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound in cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using appropriate software.
Caption: Workflow for a standard MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis for DNA Damage and Apoptosis Markers
This protocol allows for the detection of key proteins involved in the DNA damage response and apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, harvest, and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL substrate and an imaging system.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This in vitro assay directly measures the inhibitory effect of this compound on topoisomerase I activity.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA, pH 7.9)
-
This compound
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Set up reaction mixtures containing reaction buffer, supercoiled DNA, and varying concentrations of this compound.
-
Add Topoisomerase I to initiate the reaction. Include a no-enzyme control and a no-drug control.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Run the samples on an agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is indicated by the persistence of the supercoiled DNA form, while the relaxed form will be prominent in the active enzyme control.
Caption: Logical relationship of Topoisomerase I inhibition by this compound.
Conclusion
This compound presents a compelling profile as a potential anticancer agent due to its ability to induce DNA damage, inhibit crucial DNA repair pathways, and trigger apoptosis. The provided protocols offer a foundational framework for researchers to investigate its efficacy and mechanism of action in various cancer cell line models. Further exploration into its effects on key oncogenic signaling pathways, such as CREB and STAT3, will be crucial in fully elucidating its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of apoptosis by rhinacanthone isolated from Rhinacanthus nasutus roots in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Hycanthone Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hycanthone is a thioxanthenone compound and a bioactive metabolite of Lucanthone, historically used as an antischistosomal agent.[1][2] In a laboratory context, it is a valuable tool for studying DNA-related cellular processes. This compound functions as a DNA intercalator, an inhibitor of RNA synthesis, and an inhibitor of DNA topoisomerases I and II.[1][2] Furthermore, it directly binds to and inhibits apurinic endonuclease-1 (APE1), a key enzyme in the DNA base excision repair pathway, with a dissociation constant (KD) of 10 nM.[1][2]
Given its potent biological activities and potential toxicity, the accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.[3] These application notes provide detailed protocols for the preparation of stock and working solutions for both in vitro and in vivo laboratory use, along with essential data on its chemical properties, solubility, and stability.
Chemical and Physical Properties
This compound is an odorless, canary yellow to yellow-orange crystalline powder with a bitter taste.[4] Proper handling and storage are essential as it may be sensitive to prolonged exposure to air, light, and acid.[4]
| Property | Value | Reference |
| CAS Number | 3105-97-3 | [1] |
| Molecular Formula | C₂₀H₂₄N₂O₂S | [4] |
| Molecular Weight | 356.48 g/mol | [2] |
| Appearance | Canary yellow to yellow-orange crystalline powder | [4] |
Solubility and Storage Recommendations
The solubility of this compound is a critical factor in solution preparation. While highly soluble in water, for laboratory purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[4] Solutions are noted to be unstable and should be prepared fresh or stored in small, single-use aliquots.[2]
| Parameter | Recommendation | Reference |
| Stock Solution Solvent | DMSO | [1] |
| Solubility in In Vivo Formulation | ≥ 1.25 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Powder Storage | Store at -20°C for up to 3 years. Protect from light. | [2][4] |
| Stock Solution Storage (-80°C) | Store in aliquots for up to 2 years. | [1] |
| Stock Solution Storage (-20°C) | Store in aliquots for up to 1 year. Avoid repeated freeze-thaw cycles. | [1][5] |
| In Vivo Working Solution | Prepare freshly on the day of use. | [1] |
Experimental Protocols
4.1 Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Protect the compound and its solutions from direct light exposure.[4]
-
This compound is very sensitive to acid; avoid acidic conditions during preparation and storage.[4]
4.2 Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, typically 10 mM, which can be used for subsequent dilutions for various assays.
Materials:
-
This compound powder (MW: 356.48 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 3.56 mg of this compound powder for every 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 356.48 g/mol * 1000 mg/g = 3.56 mg/mL
-
-
Dissolution: Aseptically add the calculated amount of this compound powder to a sterile vial. Add the required volume of sterile DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, sonicate the solution in a water bath briefly.[1][6] Warming the solution to 37°C may also aid dissolution.[6]
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, light-protecting sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[1][5]
-
Storage: Store the aliquots at -20°C or -80°C as specified in the table above.[1]
4.3 Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into a cell culture medium for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is less than 0.5%, as higher concentrations can be toxic to cells.[5] It is recommended to keep the final DMSO concentration at or below 0.1% where possible.[7][8]
-
Control Group: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium that is used for the highest concentration of this compound.
-
Immediate Use: Use the freshly prepared working solutions immediately for cell treatment.
4.4 Protocol 3: Preparation of Working Solution for In Vivo Experiments
This protocol is for preparing this compound for animal administration, such as intraperitoneal injection. This formulation helps to maintain solubility and bioavailability.
Materials:
-
This compound stock solution in DMSO (e.g., 12.5 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Formulation (Example for a 1.25 mg/mL final concentration): The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline by volume.[1]
-
Stepwise Mixing: To prepare 1 mL of the final working solution, follow these steps in order, ensuring the solution is mixed evenly after each addition:[1] a. Start with 100 µL of a 12.5 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of sterile Saline to bring the total volume to 1 mL.
-
Final Checks: The resulting solution should be clear.[1] If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]
-
Administration: Use the working solution on the same day it is prepared for animal dosing.[1]
Visualized Workflows and Pathways
5.1 Diagram: this compound Solution Preparation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C20H24N2O2S | CID 3634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Hycanthone Mutagenicity using the Ames Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hycanthone, an antischistosomal drug, has been identified as a potent mutagen.[1] The Ames test, a bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical substances.[2][3] This document provides detailed application notes and protocols for evaluating the mutagenicity of this compound using the Ames test, with a focus on its action as a frameshift mutagen.
The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth.[4][5] The test evaluates the ability of a substance to cause a reverse mutation (reversion) in these bacteria, allowing them to regain the ability to synthesize histidine and grow on a histidine-deficient medium.[4] An increase in the number of revertant colonies in the presence of a test substance indicates its mutagenic potential.[3]
This compound has been shown to be a potent frameshift mutagen, particularly in Salmonella strains designed to detect such mutations, like TA1538 and TA98.[1][6] Frameshift mutagens insert or delete nucleotide base pairs in the DNA, altering the reading frame and leading to the production of non-functional proteins.[7]
Data Presentation
The following table summarizes the quantitative data from a study by Cook and Goldman (1975) on the mutagenicity of this compound methanesulfonate (HCT) in Salmonella typhimurium strain TA1532, a frameshift-sensitive strain. The data demonstrates a clear concentration-dependent increase in the number of revertant colonies.
| This compound Concentration (µ g/plate ) | Mean Number of Revertant Colonies per Plate |
| 0 (Control) | 15 |
| 1 | 150 |
| 5 | 600 |
| 10 | 1100 |
| 25 | 2200 |
Experimental Protocols
This section provides a detailed protocol for performing the Ames test to evaluate the mutagenicity of this compound, based on the plate incorporation method.
Materials
-
Bacterial Strains: Salmonella typhimurium frameshift indicator strains (e.g., TA98, TA1538, or TA1532).
-
Test Compound: this compound methanesulfonate (HCT), dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Media and Reagents:
-
Nutrient Broth (for overnight cultures)
-
Vogel-Bonner Medium E (50X)
-
Glucose (sterile, 40% solution)
-
Minimal Glucose Agar Plates
-
Top Agar (containing a trace amount of histidine and biotin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Positive Controls (e.g., 2-nitrofluorene for frameshift mutagens without metabolic activation)
-
Negative Control (solvent used for this compound)
-
-
Metabolic Activation System (S9 Mix) (Optional):
-
Rat liver S9 fraction (from Aroclor 1254-induced rats)
-
S9 Cofactor Mix (containing NADP+ and Glucose-6-phosphate)
-
-
Equipment:
-
Incubator (37°C)
-
Shaking water bath or incubator
-
Autoclave
-
Spectrophotometer
-
Vortex mixer
-
Sterile glassware and plasticware
-
Methods
1. Preparation of Bacterial Cultures:
-
From a frozen stock, streak the selected Salmonella typhimurium strain onto a nutrient agar plate and incubate at 37°C for 12-16 hours.
-
Inoculate a single colony into 10-20 mL of nutrient broth.
-
Incubate the broth culture overnight at 37°C with shaking (approx. 150 rpm) until the culture reaches a density of 1-2 x 10⁹ cells/mL.
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to obtain the desired test concentrations (e.g., 1, 5, 10, 25 µ g/plate ).
3. Ames Test Procedure (Plate Incorporation Method):
-
To sterile tubes, add the following in order:
-
2.0 mL of molten top agar (kept at 45°C)
-
0.1 mL of the overnight bacterial culture
-
0.1 mL of the this compound test solution (or control solution)
-
0.5 mL of PBS (pH 7.4) or 0.5 mL of S9 mix for metabolic activation.
-
-
Vortex the mixture gently for 3 seconds.
-
Pour the entire contents of the tube onto the surface of a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure an even distribution of the top agar.
-
Allow the top agar to solidify completely at room temperature.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
4. Data Collection and Analysis:
-
After incubation, count the number of revertant colonies on each plate.
-
Record the results for each concentration of this compound and the controls.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control).
Visualizations
Experimental Workflow
Caption: Workflow for the Ames test to evaluate this compound mutagenicity.
Signaling Pathway: Mechanism of Frameshift Mutagenesis by this compound
Caption: this compound intercalation leading to a frameshift mutation.
Logical Relationship: DNA Repair Pathway for Frameshift Mutations
Caption: Generalized Mismatch Repair pathway for frameshift mutations.
References
- 1. Reinventing the Ames Test as a Quantitative Lab That Connects Classical and Molecular Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its congeners as bacterial mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frameshift mutation - Wikipedia [en.wikipedia.org]
- 4. This compound: a frameshift mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. This compound and its congeners as bacterial mutagens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
Troubleshooting Hycanthone solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hycanthone and encountering solubility challenges in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Q1: My this compound powder is not dissolving completely in DMSO at room temperature. What should I do?
A1: It is not uncommon for this compound to require assistance to fully dissolve in DMSO. Here are a few steps you can take:
-
Gentle Warming: Warm the solution to 37°C. This can significantly increase the solubility of many compounds.[1]
-
Sonication: Use an ultrasonic bath to agitate the solution. The energy from sonication can help break down powder aggregates and facilitate dissolution.[1]
-
Vortexing: Vigorous mixing using a vortex mixer can also aid in dissolving the compound.
If you continue to experience issues, consider the quality of your DMSO as it is hygroscopic and absorbed water can affect solubility.[2] Using a fresh, unopened bottle of anhydrous or high-purity DMSO is recommended.
Q2: I've prepared a this compound stock solution in DMSO, but a precipitate formed after a freeze-thaw cycle. Is the solution still usable?
A2: Precipitate formation after a freeze-thaw cycle indicates that the compound has fallen out of solution. To redissolve the this compound, you can try warming the vial to 37°C and vortexing or sonicating until the precipitate is no longer visible. To avoid this issue in the future, it is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[3] For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C.[3]
Q3: My this compound in DMSO solution appears clear, but when I dilute it into my aqueous cell culture medium or buffer (like PBS), it becomes cloudy or forms a precipitate. Why is this happening and how can I prevent it?
A3: This is a common issue known as "crashing out" and occurs because this compound is significantly less soluble in aqueous solutions than in DMSO. When the DMSO stock is diluted into an aqueous medium, the overall solvent properties change, leading to the precipitation of the compound.[4]
Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.[3][5][6]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, perform serial dilutions in your medium. This gradual change in solvent composition can sometimes keep the compound in solution.[3]
-
Use of Co-solvents: For in vivo or certain in vitro applications, a co-solvent system can be employed. A common formulation involves a mixture of DMSO with other solvents like PEG300 and Tween-80.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO can vary between suppliers. A commonly cited value is up to 30 mg/mL, which is approximately 84.16 mM.[1] However, another source suggests a solubility of 12.5 mg/mL (35.07 mM). It is always recommended to consult the manufacturer's product data sheet for the specific lot you are using. Achieving the maximum solubility may require warming and sonication.[1]
Q2: How should I store my this compound powder and DMSO stock solutions?
A2:
-
This compound Powder: Store the solid compound at -20°C.[1]
-
DMSO Stock Solutions: For long-term storage, it is recommended to keep aliquoted stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[3] Avoid repeated freeze-thaw cycles.[3]
Q3: Is it safe to store this compound stock solutions in DMSO at room temperature?
A3: While not ideal for long-term storage, some studies have shown that many compounds in DMSO are relatively stable at room temperature for short periods. One study indicated that after 3 months of storage at room temperature, there was a 92% probability of observing the compound, which decreased to 83% after 6 months and 52% after one year.[2][7] However, to ensure the integrity of your experiments, storing at -20°C or -80°C is highly recommended.[3]
Q4: What grade of DMSO should I use?
A4: For cell culture and other sensitive biological experiments, it is crucial to use a high-purity, sterile-filtered, and anhydrous grade of DMSO. The presence of water in DMSO can negatively impact the solubility of compounds like this compound.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in DMSO from various sources.
| Solubility in DMSO | Molar Concentration | Source | Notes |
| 30 mg/mL | 84.16 mM | GlpBio[1] | May require warming and sonication. |
| 12.5 mg/mL | 35.07 mM | MedchemExpress | May require sonication. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molar Mass: 356.48 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Weighing: Carefully weigh out 3.56 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the this compound powder. This will yield a final concentration of 10 mM.
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
Following warming, vortex the solution again.
-
If necessary, place the tube in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.
-
-
Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for preparing a this compound stock solution in DMSO.
Caption: this compound's mechanism of action in target cells.
References
- 1. 安全验证 [file.glpbio.cn]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Hycanthone In Vitro Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Hycanthone in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the alkylation of DNA. It is metabolically activated to a reactive ester, which then covalently binds to DNA, primarily at the N-1 and N2 positions of deoxyguanosine (dG). This DNA alkylation can inhibit DNA replication and RNA synthesis, leading to cytotoxicity.
Q2: What is a good starting concentration for this compound in a cell viability assay?
A2: A good starting point for a dose-response experiment is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM. Based on available data, the half-maximal inhibitory concentration (IC50) for this compound has been observed to be around 15.1 µM in certain experimental setups. However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific cell line.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time will depend on the specific assay and the cell line being used. For cytotoxicity assays, a 24 to 72-hour incubation period is common. For signaling pathway studies, shorter incubation times (e.g., 1, 6, 12, 24 hours) may be necessary to observe specific effects on protein expression or phosphorylation.
Q4: Can this compound induce apoptosis?
A4: Yes, as a DNA-damaging agent, this compound can induce apoptosis. The cellular stress caused by DNA alkylation can trigger the intrinsic apoptotic pathway. To confirm apoptosis, it is recommended to perform assays that measure key apoptotic markers such as caspase activation and PARP cleavage.
Q5: Are there any known signaling pathways affected by this compound?
A5: While the direct effects of this compound on many signaling pathways are still under investigation, its ability to induce DNA damage suggests potential modulation of pathways involved in DNA damage response (DDR), cell cycle checkpoints (e.g., p53 signaling), and apoptosis. Additionally, there is evidence that this compound can inhibit the JAK-STAT signaling pathway and inflammasome activation in the context of neuroinflammation.[1] The relevance of this to cancer biology needs further investigation but suggests a potential area of study.
Data Presentation
This compound In Vitro Activity
| Parameter | Concentration (µM) | Cell Line/System | Assay | Notes |
| IC50 | 15.1 | Not Specified | AlphaLISA | Half-maximal inhibitory concentration. |
| CC50 | 69.7 | Not Specified | Cell Viability | Half-maximal cytotoxic concentration. |
Note: The IC50 and CC50 values are highly dependent on the cell line, assay type, and experimental conditions. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific system.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general guideline for determining the cytotoxic effects of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot for Apoptosis Markers
This protocol describes the detection of apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP) by Western blotting.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability in Control Group | - Cell contamination (mycoplasma, bacteria, fungi)- Poor cell health- Incorrect medium or supplements | - Regularly test for mycoplasma. Discard contaminated cultures.- Ensure cells are in the logarithmic growth phase before seeding.- Verify the composition of the culture medium and the quality of serum. |
| Inconsistent IC50 Values | - Inaccurate cell seeding density- Pipetting errors during drug dilution- Variation in incubation time | - Use a cell counter for accurate seeding.- Use calibrated pipettes and change tips for each dilution.- Maintain consistent incubation times across experiments. |
| No Apoptotic Signal in Western Blot | - this compound concentration is too low- Incubation time is too short- Poor antibody quality- Protein degradation | - Perform a dose-response and time-course experiment to find the optimal conditions.- Use a positive control (e.g., staurosporine) to validate the apoptosis induction protocol.- Use a validated antibody and optimize antibody concentration.- Use protease and phosphatase inhibitors during cell lysis. |
| High Background in Western Blot | - Insufficient blocking- Antibody concentration is too high- Inadequate washing | - Increase blocking time or try a different blocking agent.- Titrate the primary and secondary antibodies.- Increase the number and duration of washing steps. |
| Precipitation of this compound in Medium | - Poor solubility of this compound- High concentration of the compound | - Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh dilutions for each experiment.- If solubility issues persist, consider using a different solvent or formulation, if possible. |
References
Reasons for high background in Hycanthone-based assays
Welcome to the technical support center for Hycanthone-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues, particularly high background, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a biological context?
This compound is a thioxanthenone derivative and a metabolite of lucanthone. Its primary mechanism of action is as a DNA intercalator and alkylating agent.[1] After metabolic activation, it forms a reactive electrophile that can covalently bind to macromolecules, with a significant affinity for DNA. This interaction can inhibit DNA and RNA synthesis, leading to cytotoxicity. This compound has been studied for its anti-schistosomal and potential antineoplastic activities.
Q2: What are the common types of assays in which this compound is used?
This compound is often utilized in a variety of in vitro assays, including:
-
Cell viability and cytotoxicity assays: To assess its effect on cancer cell lines.
-
DNA damage and repair assays: To study its genotoxic effects and the cellular response.
-
High-throughput screening (HTS) assays: To identify novel DNA-damaging agents or modulators of DNA repair pathways.
-
Enzyme inhibition assays: For example, it has been shown to inhibit topoisomerases.
Q3: What does "high background" refer to in the context of this compound-based assays?
High background refers to a consistently elevated signal in control wells (e.g., wells without the target, or with vehicle control) that is significantly above the baseline noise of the instrument. This elevated signal can mask the true signal from the experimental samples, leading to a reduced signal-to-noise ratio, decreased assay sensitivity, and potentially false-positive or false-negative results.
Troubleshooting Guide: High Background in this compound-Based Assays
High background in assays involving this compound can stem from a variety of factors, ranging from general assay principles to the specific chemical properties of the compound itself.
Problem 1: Spectroscopic Interference from this compound
Question: Could this compound's intrinsic optical properties be causing high background in my fluorescence or absorbance-based assay?
Answer: Yes. This compound is a fluorescent molecule with known absorbance maxima at 233, 258, 329, and 438 nm. If your assay's excitation or emission wavelengths overlap with this compound's absorbance or fluorescence spectrum, it can lead to direct interference and a high background signal.
Troubleshooting Steps:
-
Review Wavelengths: Check the excitation and emission spectra of your assay's fluorophores and compare them with the known absorbance peaks of this compound.
-
Run a Compound-Only Control: Measure the signal from wells containing only this compound in the assay buffer to quantify its contribution to the background.
-
Select Alternative Fluorophores: If significant overlap exists, consider using fluorophores with different spectral properties that do not overlap with this compound.
-
Implement Background Subtraction: If switching fluorophores is not possible, you may be able to subtract the background signal from the compound-only control wells. However, be aware that this can increase variability.
Problem 2: Non-Specific Binding and Off-Target Effects
Question: My assay background is high even when I account for this compound's intrinsic fluorescence. What other compound-specific issues could be at play?
Answer: High background can also be caused by non-specific binding of this compound or its reactive metabolite to various components in the assay, or by off-target effects on cellular components.
-
Non-Specific Binding to Proteins: this compound and its reactive metabolites can bind non-specifically to proteins in the assay, such as serum albumin in the cell culture medium or the assay's detection enzymes (e.g., luciferase, peroxidases). This can alter their function and lead to anomalous signals.
-
Interaction with Assay Dyes: As an alkylating agent, this compound can potentially interact with and modify fluorescent dyes used in the assay, leading to altered fluorescence and high background. Some alkylating agents have been shown to decrease the fluorescence of DNA-staining dyes due to pH changes.[2]
-
Off-Target Cellular Effects: The reactive metabolite of this compound can alkylate various cellular macromolecules besides DNA, potentially disrupting cellular processes in a way that affects the assay readout.
Troubleshooting Steps:
-
Optimize Blocking: Increase the concentration or incubation time of the blocking agent (e.g., BSA, casein) to minimize non-specific binding to the plate surface and other components.
-
Include Detergents: Add a non-ionic detergent (e.g., Tween-20 at 0.05%) to wash buffers and antibody dilution buffers to reduce hydrophobic interactions.
-
Reduce Serum Concentration: If using a cell-based assay, consider reducing the serum concentration during the compound treatment period, as serum proteins can bind to this compound.[3][4] Perform initial experiments to ensure this does not compromise cell viability.
-
Run an Enzyme Activity Control: Test the effect of this compound on the detection enzyme (e.g., luciferase) in a separate experiment to check for direct inhibition or activation.
Problem 3: General Assay and Protocol-Related Issues
Question: I've considered compound-specific interference. What are some general causes of high background that I should investigate?
Answer: Many sources of high background are related to the assay protocol and reagents, and are not specific to this compound.
Troubleshooting Steps:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents that contribute to the background signal. Increase the number and vigor of wash steps.
-
Contaminated Reagents: Microbial or chemical contamination of buffers or reagents can lead to high background. Use fresh, sterile reagents and filter buffers if necessary.
-
Inappropriate Antibody/Reagent Concentration: An excessively high concentration of a primary or secondary antibody, or another detection reagent, can lead to non-specific binding and high background. Perform a titration to determine the optimal concentration.
-
Autofluorescence (Cell-Based Assays): Cells themselves can exhibit autofluorescence, especially at shorter wavelengths.[5] When possible, use fluorophores with longer excitation and emission wavelengths (in the red or far-red spectrum) to minimize this effect. Include an "unstained cells" control to measure the level of autofluorescence.
-
Edge Effects: In multi-well plates, wells at the edge can be prone to evaporation, leading to changes in reagent concentration and higher background. To mitigate this, avoid using the outer wells or ensure proper humidification during incubations.
Quantitative Data Summary
The following table provides a hypothetical example of data from a fluorescence-based cell viability assay with this compound, illustrating the impact of high background and the improvement after implementing troubleshooting steps.
| Condition | Raw Fluorescence Units (RFU) - Before Troubleshooting | Signal-to-Background Ratio - Before Troubleshooting | Raw Fluorescence Units (RFU) - After Troubleshooting | Signal-to-Background Ratio - After Troubleshooting |
| Vehicle Control (DMSO) | 5000 | 1.0 | 500 | 1.0 |
| This compound (10 µM) | 7500 | 1.5 | 2500 | 5.0 |
| Positive Control (Staurosporine) | 9000 | 1.8 | 4500 | 9.0 |
Troubleshooting steps implemented: Switched to a red-shifted fluorescent viability dye, increased the number of wash steps from 3 to 5, and included 0.05% Tween-20 in the wash buffer.
Experimental Protocols
Representative Protocol: Cell-Based DNA Damage Assay using a Fluorescent Reporter
This protocol is a general guideline for a high-content imaging assay to measure DNA damage induced by a compound like this compound.
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., U2OS, HeLa) into a 96-well, black-walled, clear-bottom imaging plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment time (e.g., 4, 8, or 24 hours).
-
-
Fixation and Permeabilization:
-
Carefully aspirate the compound-containing medium.
-
Wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Blocking and Immunostaining:
-
Block non-specific binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against a DNA damage marker (e.g., anti-γH2AX) diluted in 1% BSA in PBS overnight at 4°C.
-
Wash three times with PBS containing 0.05% Tween-20 (PBST).
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Imaging and Analysis:
-
Add PBS to the wells.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the intensity of the DNA damage marker fluorescence within the nucleus.
-
Visualizations
References
- 1. Binding of tritiated this compound and this compound N-methylcarbamate to macromolecules of drug-sensitive and drug-resistant schistosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tecan.com [tecan.com]
Technical Support Center: Troubleshooting Variability in Hycanthone Dose-Response Curves
Welcome to the technical support center for researchers utilizing Hycanthone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental dose-response curves.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the dose-response curves of this compound against Schistosoma mansoni in our in-vitro assays. What are the potential causes?
A1: Variability in in-vitro this compound dose-response curves can stem from several factors:
-
Parasite Strain and Developmental Stage: Different strains of S. mansoni exhibit varying levels of sensitivity to this compound.[1][2] Resistance is a well-documented phenomenon linked to a recessive autosomal trait.[1][2] Additionally, the developmental stage of the parasite is critical; adult worms are susceptible, while immature worms are often unaffected.[3]
-
Drug Stability and Preparation: this compound solutions can be unstable. It is recommended to prepare fresh solutions for each experiment.[4] Inconsistent drug concentrations due to improper dissolution or degradation can lead to variable results.
-
Culture Conditions: Suboptimal culture conditions can stress the parasites and influence their susceptibility to the drug. Ensure consistent media composition, temperature, and gas exchange.
-
Metabolic Activation: this compound is a prodrug that requires metabolic activation to an alkylating agent by a parasite-specific sulfotransferase enzyme.[5][6] Variations in the expression or activity of this enzyme among individual worms can lead to different levels of drug efficacy.
Q2: Our in-vivo studies in a mouse model show inconsistent reduction in worm burden after this compound treatment. What should we investigate?
A2: In-vivo studies introduce additional layers of complexity. Key factors to consider include:
-
Host Metabolism: The host organism metabolizes this compound. In rats and rhesus monkeys, the liver rapidly converts this compound into metabolites like sulfoxide and a deethyl analogue, respectively.[7][8] The rate of metabolism and excretion (plasma half-life is approximately 45 minutes) can influence the drug's bioavailability and efficacy.[7][8]
-
Route of Administration and Dose: The method of administration (e.g., intramuscular) and the precise dosage are critical. Peak blood and tissue concentrations are typically observed 30-60 minutes after administration.[7][8] Ensure accurate and consistent dosing based on the animal's body weight.
-
Infection Intensity and Host Age: Clinical studies in humans have shown that the effectiveness of this compound can be influenced by the pretreatment egg output and the age of the host.[9] Similar effects may be observed in animal models.
-
Genetic Resistance of the Parasite Strain: As with in-vitro studies, inherent resistance in the S. mansoni strain used for infection is a primary cause of treatment failure.[1][10]
Q3: What is the underlying mechanism of this compound resistance?
A3: this compound resistance is primarily linked to mutations in the gene encoding a specific sulfotransferase enzyme in the parasite.[6][11] This enzyme is responsible for activating this compound into its toxic, DNA-alkylating form.[5][6] If the enzyme is non-functional or has reduced activity due to genetic mutations, the drug is not effectively activated, and the parasite survives.[1][2][11] This resistance is inherited as a recessive autosomal trait.[1][2]
Troubleshooting Guides
Issue 1: High Variability Between Replicates in an In-Vitro Assay
| Potential Cause | Troubleshooting Step |
| Inconsistent worm health | Ensure uniform size and developmental stage of worms in each well. Pre-culture worms for a period to acclimatize and remove any unhealthy individuals before drug exposure. |
| Inaccurate drug concentration | Prepare a fresh stock solution of this compound for each experiment. Perform serial dilutions carefully and use calibrated pipettes. |
| Edge effects in culture plates | Avoid using the outer wells of the culture plate, as they are more prone to evaporation and temperature fluctuations. |
| Subjective endpoint measurement | Utilize a quantitative and objective endpoint, such as a standardized motility scoring system or a biochemical viability assay. |
Issue 2: Lower than Expected Efficacy in an In-Vivo Mouse Model
| Potential Cause | Troubleshooting Step |
| Parasite resistance | Test the baseline sensitivity of your S. mansoni strain in vitro before proceeding with expensive in-vivo experiments. If possible, acquire a known this compound-sensitive strain for comparison. |
| Suboptimal drug administration | Ensure the drug is fully dissolved and administered correctly (e.g., deep intramuscular injection). Verify the dose calculation for each animal. |
| Timing of treatment and assessment | Administer this compound at a consistent time point post-infection, when adult worms are established. Assess worm burden at a standardized time after treatment. |
| Host-related factors | Standardize the age, sex, and genetic background of the mice used in your experiments. |
Data Presentation
Table 1: In-Vivo Dose-Response of this compound in S. mansoni Infected Patients (St. Lucia Study) [9]
| Dose (mg/kg body weight) | Standardized Cure Rate (%) | Frequency of Vomiting (%) |
| 3.0 | 53.9 | 51 |
| 2.5 | 62.0 | - |
| 2.0 | 51.2 | - |
| 1.5 | 54.0 | - |
| 1.0 | 27.4 | 3 |
Table 2: In-Vivo Dose-Response of this compound in S. mansoni Infected Patients (Kenya Study) [12]
| Dose (mg/kg body weight) | Decrease in Egg Output (%) |
| 1.5 | 96 |
| 0.75 | 85 |
| 0.375 | 11 |
Experimental Protocols
Protocol 1: In-Vitro this compound Susceptibility Assay for Adult S. mansoni
-
Parasite Preparation:
-
Perfuse adult S. mansoni worms from infected mice.
-
Wash the worms several times in pre-warmed culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Place 2-3 worm pairs into each well of a 24-well plate containing 2 ml of culture medium.
-
Incubate for 2-3 hours to allow acclimatization.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and not exceed a level toxic to the worms (typically <0.5%).
-
-
Drug Exposure:
-
Carefully remove the medium from the acclimatized worms and replace it with the medium containing the different this compound concentrations. Include a vehicle control (medium with solvent only).
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere.
-
-
Endpoint Assessment:
-
At specific time points (e.g., 24, 48, 72 hours), observe the worms under a microscope.
-
Score worm motility and viability based on a standardized scale.
-
Alternatively, use a viability stain (e.g., propidium iodide) or measure a metabolic endpoint (e.g., ATP levels) for a quantitative assessment.
-
-
Data Analysis:
-
Calculate the percentage of dead or severely affected worms at each concentration relative to the control.
-
Plot the dose-response curve and determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound in Schistosomes.
Caption: Mechanism of this compound resistance via sulfotransferase mutation.
Caption: Logical workflow for troubleshooting this compound dose-response variability.
References
- 1. Genetic analysis of this compound resistance in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajtmh.org [ajtmh.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Evidence for the mode of antischistosomal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis for this compound drug action in schistosome parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of the schistosomicidal agent this compound by rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of the schistosomicidal agent this compound by rats and rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound dose-response in treatment of schistosomiasis mansoni in St. Lucia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound resistance: development in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound dose-response in Schistosoma mansoni infection in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Hycanthone in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and standardized protocols for assessing the stability of Hycanthone in various cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to determine the stability of this compound in my specific cell culture medium?
A1: The stability of a compound in solution is not always the same as its stability in a complex biological matrix like cell culture medium.[1] Media components, pH shifts during cell growth, and enzymatic activity can all contribute to the degradation of your compound.[2] Determining the stability of this compound under your specific experimental conditions is crucial for accurate interpretation of results. Without this data, you cannot be certain that the observed effects are due to the parent compound or its degradation products.
Q2: What are the primary factors that can influence the stability of this compound in cell culture media?
A2: Several factors can affect the stability of small molecules like this compound in cell culture media. These include:
-
pH: The pH of the medium can change during cell culture due to cellular metabolism. Many compounds are susceptible to acid- or base-catalyzed hydrolysis.[3][4]
-
Temperature: Standard incubation temperatures (e.g., 37°C) can accelerate the degradation of thermally labile compounds.
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[5]
-
Media Components: Components in the media, such as serum proteins, amino acids, or vitamins, can interact with or catalyze the degradation of the compound.[2][6]
-
Enzymatic Degradation: If using serum-containing media or certain cell types, enzymes present may metabolize the compound.[7]
-
Oxidation: Dissolved oxygen in the media can lead to oxidative degradation of susceptible molecules.[3][8]
Q3: How often should I test the stability of my this compound stock solution?
A3: It is good practice to assess the stability of your stock solution under its storage conditions (e.g., -20°C or -80°C in DMSO) periodically. For working solutions in cell culture media, stability should be determined over the time course of your longest experiment.
Q4: Can I assume that if this compound is stable in one type of cell culture medium (e.g., DMEM), it will be stable in another (e.g., RPMI-1640)?
A4: No, this is not a safe assumption. Different media formulations have varying compositions of salts, amino acids, vitamins, and other components that could differentially affect the stability of this compound. It is recommended to test the stability in each type of medium you plan to use for your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of this compound concentration | - Hydrolysis: The compound may be unstable at the pH of the cell culture medium. - Oxidation: The compound may be sensitive to oxidation. - Adsorption: The compound may be adsorbing to the plasticware. | - Prepare fresh solutions of this compound immediately before each experiment. - Consider using a buffered medium to maintain a stable pH. - If oxidation is suspected, prepare media under an inert gas (e.g., nitrogen). - Use low-binding plasticware for your experiments. |
| Inconsistent results between experiments | - Variability in media preparation: Minor differences in media supplements (e.g., serum batch) can affect stability. - Inconsistent incubation times: The duration of exposure to incubation conditions can impact degradation. - Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation. | - Use the same batch of media and supplements for a set of related experiments. - Carefully control and document all incubation times. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
| Precipitation of this compound in media | - Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium. | - Visually inspect the media after adding this compound for any signs of precipitation. - Determine the maximum soluble concentration of this compound in your specific medium before conducting experiments. - Consider using a lower, soluble concentration. |
| Interference from media components during analysis | - Overlapping signals: Phenol red or other media components can interfere with UV-Vis spectrophotometry. - Matrix effects: Media components can suppress or enhance the signal in LC-MS analysis. | - Use a phenol red-free medium if using UV-Vis spectrophotometry. - For LC-MS analysis, perform a matrix effect study by comparing the signal of this compound in pure solvent versus in the cell culture medium extract. - Optimize your sample preparation (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. |
Data Presentation: Illustrative Stability of this compound
The following table provides a hypothetical example of this compound stability data in two common cell culture media at 37°C. Note: This is illustrative data and should be experimentally verified for your specific conditions.
| Time Point (Hours) | This compound Concentration in DMEM (% of Initial) | This compound Concentration in RPMI-1640 (% of Initial) |
| 0 | 100% | 100% |
| 4 | 98% | 95% |
| 8 | 95% | 88% |
| 24 | 85% | 75% |
| 48 | 70% | 55% |
| 72 | 58% | 40% |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media using HPLC
This protocol outlines a general procedure to determine the stability of this compound in a cell-free culture medium over time.
1. Materials:
-
This compound powder
-
DMSO (or other suitable solvent for stock solution)
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile, low-binding microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other modifier (if required for chromatography)
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with this compound to the final working concentration you intend to use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Aliquot the this compound-containing medium into sterile, low-binding tubes for each time point (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Immediately process the 0-hour time point sample. This will serve as your baseline concentration.
-
Take a defined volume (e.g., 200 µL).
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile (600 µL).
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Incubate the remaining samples at 37°C in a 5% CO2 incubator.
-
At each subsequent time point, remove one aliquot from the incubator and process it as described in step 4.
-
Analyze all samples by HPLC. Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products and media components.
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Drug degradation | PPTX [slideshare.net]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Hycanthone Resistance in Schistosoma Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hycanthone and investigating resistance in Schistosoma strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against Schistosoma?
This compound is a prodrug, meaning it requires activation within the parasite to become effective.[1][2] A Schistosoma mansoni sulfotransferase (SmSULT-OR) metabolically activates this compound.[1][2] This activation converts this compound into a reactive ester, which then acts as an alkylating agent, binding to and damaging the parasite's DNA, ultimately leading to worm death.[1][3][4]
Q2: What is the primary mechanism of this compound resistance in Schistosoma?
The predominant mechanism of resistance to this compound is a genetic mutation in the parasite.[1][5] Specifically, resistance arises from non-synonymous mutations in the gene encoding the sulfotransferase enzyme responsible for activating this compound.[1] This results in an inactive enzyme that cannot convert the this compound prodrug into its toxic, active form.[4] Consequently, the drug is not able to alkylate the parasite's DNA and exert its schistosomicidal effect.[1][4] Resistance to this compound is inherited as an autosomal recessive trait.[5][6]
Q3: Is there cross-resistance between this compound and other schistosomicidal drugs?
Yes, there is well-documented cross-resistance between this compound and oxamniquine.[1][2][7] This is because both drugs are prodrugs that rely on the same parasite sulfotransferase for their activation.[1][2] Therefore, a strain resistant to this compound due to a deficient sulfotransferase will also be resistant to oxamniquine.[1] Importantly, there is no cross-resistance observed between this compound/oxamniquine and praziquantel (PZQ), as their mechanisms of action are different.[8]
Q4: Can this compound resistance be induced in the laboratory?
Yes, this compound resistance can be developed in susceptible Schistosoma mansoni strains in a laboratory setting.[9] This has been achieved by exposing infected mice or hamsters to relatively high doses of this compound.[9] The surviving worms from these treatments can then produce offspring that exhibit a stable, heritable resistance to the drug.[9]
Q5: Are there alternative mechanisms of this compound resistance?
While the primary mechanism is genetic, some research suggests the existence of alternative, epigenetic mechanisms.[10] These could lead to a metastable resistance that can be induced within a single generation but is not stably inherited in the same way as the genetic mutations in the sulfotransferase gene.[10] Such epigenetic changes may involve alterations in chromatin structure, affecting genes associated with drug transport and catabolism.[10]
Troubleshooting Guides
Issue 1: this compound treatment is ineffective in our in vivo mouse model.
| Possible Cause | Troubleshooting Step |
| Pre-existing drug resistance in the Schistosoma strain. | 1. Verify Strain Susceptibility: Test the strain's susceptibility to this compound in vitro alongside a known susceptible reference strain. A significant difference in viability suggests resistance. 2. Genetic Analysis: Sequence the sulfotransferase gene (SmSULT-OR) of your Schistosoma strain to check for mutations known to confer resistance.[1] |
| Improper drug administration or dosage. | 1. Confirm Dosage: Ensure the administered dose is consistent with established protocols (e.g., a single intramuscular injection of 80 mg/kg).[5][6] 2. Check Drug Formulation: Verify the correct preparation and solubility of the this compound solution before administration. |
| Immature worms: | This compound is less effective against immature schistosomes.[11] Ensure that the timing of the treatment post-infection is appropriate for targeting adult worms. |
Issue 2: Inconsistent results in in vitro this compound sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Variable worm viability at the start of the assay. | 1. Assess Baseline Viability: Before adding the drug, ensure that the worms are healthy and motile. Use a standardized scoring system for viability.[12] 2. Standardize Perfusion and Culture: Use a consistent protocol for perfusing worms from the host and for the culture conditions (media, temperature, gas exchange).[11] |
| Inaccurate drug concentration. | 1. Verify Stock Solution: Prepare fresh stock solutions of this compound and accurately determine their concentration. 2. Serial Dilutions: Perform precise serial dilutions to achieve the desired final concentrations in the assay wells. |
| Subjective assessment of worm viability. | 1. Use Objective Measures: Employ automated imaging systems or fluorescence-based viability assays (e.g., using resazurin) to reduce subjectivity.[13] 2. Blinded Assessment: If using microscopy, have a second researcher, blinded to the treatment groups, score the viability of the worms. |
Data Presentation
Table 1: Comparative in vivo efficacy of this compound against susceptible and resistant S. mansoni strains.
| Strain | This compound Dose (mg/kg) | Outcome | Reference |
| Susceptible | 80 | Death of worms, cessation of egg excretion | [5][6] |
| Resistant | 80 | Worms survive, continue to excrete viable eggs | [5][6] |
| F1 Hybrid (Susceptible x Resistant) | 80 | Sensitive to this compound (worms die) | [5][6] |
Table 2: In vitro activity of this compound and its synthetic ester against susceptible and resistant S. mansoni.
| Compound | Target Strain | Outcome | Reference |
| This compound | Susceptible | Irreversible inhibition of 3H-uridine incorporation, worm death | [3] |
| This compound | Resistant | No effect on 3H-uridine incorporation, worms survive | [3][11] |
| This compound N-methylcarbamate (Synthetic Ester) | Susceptible | Irreversible inhibition of 3H-uridine incorporation, worm death | [3] |
| This compound N-methylcarbamate (Synthetic Ester) | Resistant | Irreversible inhibition of 3H-uridine incorporation, worm death | [3] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis for this compound drug action in schistosome parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for the mode of antischistosomal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance of schistosomes to this compound and oxamniquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajtmh.org [ajtmh.org]
- 6. Genetic analysis of this compound resistance in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New approaches for understanding mechanisms of drug resistance in schistosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound resistance: development in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exposure to this compound alters chromatin structure around specific gene functions and specific repeats in Schistosoma mansoni [diagenode.com]
- 11. A study of the mode of action of this compound against Schistosoma mansoni in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Life cycle maintenance and drug-sensitivity assays for early drug discovery in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence [frontiersin.org]
Technical Support Center: Managing Hycanthone-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Hycanthone-induced hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
A1: The precise molecular mechanism of this compound-induced liver injury is not fully elucidated in the available literature. However, based on its chemical structure and the observed pathology, it is hypothesized to be mediated through the formation of reactive metabolites that induce significant oxidative stress. This leads to hepatocellular damage, including massive hepatic necrosis and fatty changes.[1] this compound is also a potent frameshift mutagen and has been shown to induce hepatocellular carcinomas in mice.[2]
Q2: Which animal model is most suitable for studying this compound hepatotoxicity?
A2: While various rodent models are used for hepatotoxicity studies, mice have been documented as a species susceptible to this compound's hepatotoxic and carcinogenic effects.[2][3] The choice between mouse strains (e.g., C57BL/6J vs. BALB/c) can influence the experimental outcome, as different strains can exhibit varying susceptibility to drug-induced liver injury. Therefore, it is advisable to conduct pilot studies to determine the most responsive strain for your experimental objectives.
Q3: What are the expected histopathological findings in a model of this compound-induced hepatotoxicity?
A3: Histological examination of the liver in response to this compound typically reveals features of toxic hepatitis. Key findings include massive or confluent hepatic necrosis, the presence of acidophil bodies, and prominent fatty changes in hepatocytes.[1] In some cases, a minimal inflammatory response is observed.[1] Chronic exposure can lead to the development of micronodular lesions, proliferative areas of altered cellularity, and precancerous nodules.[2]
Q4: What biochemical markers are most indicative of this compound-induced liver injury?
A4: The most common serum biomarkers for assessing drug-induced liver injury are alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4][5] A significant elevation in these transaminases indicates hepatocellular damage. Other markers to consider for a comprehensive assessment include alkaline phosphatase (ALP) and total bilirubin, which can provide insights into cholestatic injury.[4][5]
Troubleshooting Guides
Issue 1: High mortality rate in experimental animals.
-
Possible Cause: The dose of this compound may be too high for the chosen animal strain, age, or sex.
-
Troubleshooting Steps:
-
Dose-response study: Conduct a pilot study with a range of this compound doses to determine the optimal dose that induces significant hepatotoxicity without causing excessive mortality.
-
Animal characteristics: Ensure that the age and weight of the animals are consistent across all experimental groups. Younger or smaller animals may be more susceptible.
-
Route of administration: The route of administration can significantly impact toxicity. Intramuscular or intraperitoneal injections may lead to more rapid and severe toxicity compared to oral administration. Consider the intended clinical route of exposure if relevant.
-
Supportive care: Provide adequate supportive care, including maintaining hydration and body temperature, especially in the acute phase following this compound administration.
-
Issue 2: Inconsistent or low levels of hepatotoxicity.
-
Possible Cause: The dose of this compound may be too low, or the duration of the experiment may be insufficient.
-
Troubleshooting Steps:
-
Increase the dose: Gradually increase the dose of this compound based on the results of a dose-response study.
-
Extend the study duration: Some hepatotoxic effects, particularly those related to carcinogenicity, may require a longer duration of exposure.[2]
-
Vehicle selection: Ensure that this compound is properly dissolved or suspended in a suitable vehicle for consistent administration. The vehicle itself should be tested for any potential hepatotoxic effects.
-
Confirm administration: Double-check the accuracy of the administered dose and the technique used for administration to ensure consistent delivery.
-
Issue 3: High variability in biochemical markers between animals in the same group.
-
Possible Cause: Inconsistent experimental procedures or underlying health differences in the animals.
-
Troubleshooting Steps:
-
Standardize procedures: Ensure all experimental procedures, including animal handling, dosing, and sample collection, are standardized and performed consistently by all personnel.
-
Acclimatization: Allow sufficient time for animals to acclimatize to the laboratory environment before starting the experiment to reduce stress-related variability.
-
Health screening: Source animals from a reputable supplier and perform a health screen to exclude any animals with pre-existing liver conditions.
-
Fasting state: Standardize the fasting state of the animals before blood collection, as food intake can influence some biochemical parameters.
-
Experimental Protocols
Protocol 1: Induction of Acute this compound Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
This compound Preparation: Prepare a suspension of this compound in a sterile vehicle such as 0.5% carboxymethylcellulose (CMC) in saline.
-
Dosing Regimen: Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 50-100 mg/kg. The optimal dose should be determined in a pilot study.
-
Monitoring: Monitor animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss) every 6 hours for the first 24 hours, and then daily.
-
Endpoint: Euthanize animals at 24 or 48 hours post-injection. Collect blood via cardiac puncture for biochemical analysis and perfuse the liver with saline before collecting tissue for histopathology and molecular analysis.
Protocol 2: Assessment of Biochemical Markers
-
Collect whole blood in serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the serum and store at -80°C until analysis.
-
Use commercially available kits to measure the activity of ALT, AST, ALP, and total bilirubin according to the manufacturer's instructions.
Protocol 3: Histopathological Evaluation
-
Fix a portion of the liver tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue and embed in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope for evidence of necrosis, inflammation, fatty changes, and other pathological features.
-
Score the severity of liver injury using a semi-quantitative scoring system.
Data Presentation
Table 1: Example Serum Biochemical Markers in this compound-Treated Mice (24 hours post-injection)
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 35 ± 5 | 80 ± 10 | 150 ± 20 | 0.2 ± 0.05 |
| This compound (75 mg/kg) | 850 ± 120 | 1200 ± 150 | 250 ± 30 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Table 2: Example Histopathological Scoring of Liver Injury
| Group | Necrosis (0-4) | Inflammation (0-3) | Steatosis (0-3) |
| Vehicle Control | 0.1 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.1 |
| This compound (75 mg/kg) | 3.5 ± 0.5 | 1.5 ± 0.3 | 2.8 ± 0.4 |
Scores are based on a semi-quantitative scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe, 4=massive for necrosis) and are for illustrative purposes.
Signaling Pathways and Visualizations
Hypothesized Signaling Pathway of this compound-Induced Hepatotoxicity
This compound is likely metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites. These metabolites can deplete cellular glutathione (GSH) stores and induce the production of reactive oxygen species (ROS), leading to oxidative stress. Oxidative stress can activate downstream signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which promotes apoptosis and necrosis. Additionally, oxidative stress can activate the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines.
Caption: Hypothesized signaling cascade in this compound hepatotoxicity.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating this compound-induced hepatotoxicity in a mouse model.
References
- 1. Liver pathology in this compound hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absence of liver toxicity in 2723 patients treated with this compound in St. Lucia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noncanonical NF-κB Signaling Pathway in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of a single dose of this compound orally in experimental schistosomiasis in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Hycanthone experiments
Welcome to the technical support center for Hycanthone experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered when working with this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to act as a DNA intercalating agent and has been shown to alkylate DNA, which is believed to be the basis for its antischistosomal and antitumor activities. It is a metabolite of Lucanthone and has been investigated for its ability to inhibit topoisomerase II. Additionally, its metabolite, lucanthone, has been identified as an inhibitor of autophagy, which can lead to apoptosis.[1][2][3]
Q2: this compound is reported to induce apoptosis, but I am observing increased cell viability or no change in my cancer cell line. What could be the reason?
This is a common issue and can be attributed to several factors:
-
The Autophagy Paradox: Autophagy can have a dual role in cancer; it can be a pro-survival mechanism or can lead to cell death.[4][5][6][7] In some contexts, this compound or its metabolites might induce a protective autophagic response that counteracts its apoptotic effects.[1]
-
Apoptosis Resistance: The cancer cell line you are using might have intrinsic or acquired resistance to apoptosis.[8][9][10][11][12] This can be due to the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or defects in the apoptotic signaling pathways.[8][10]
-
NF-κB Pathway Activation: The NF-κB signaling pathway is a known pro-survival pathway that can inhibit apoptosis.[3][13][14] If your experimental conditions or cell line have a constitutively active NF-κB pathway, it might be counteracting the pro-apoptotic effects of this compound.
-
Cellular Senescence: Instead of apoptosis, the cells might be undergoing cellular senescence, a state of irreversible growth arrest.[15][16][17][18]
Q3: My Western blot results for LC3-I to LC3-II conversion are ambiguous. How can I get clearer results?
Interpreting LC3 immunoblotting can be challenging. Here are some tips:
-
Include Controls: Always include positive and negative controls. A known autophagy inducer (e.g., rapamycin) and an inhibitor (e.g., chloroquine) will help validate your results.[19]
-
Lysosomal Inhibitors: Since LC3-II is degraded in lysosomes, its accumulation might not be apparent. Use a lysosomal inhibitor like Bafilomycin A1 or Chloroquine to block its degradation and get a better measure of autophagic flux.
-
Ratio vs. Absolute Levels: Simply comparing the ratio of LC3-II to LC3-I can be misleading as LC3-II is often more readily detected.[20] It is often more informative to compare the absolute amount of LC3-II between your control and treated samples, especially in the presence of a lysosomal inhibitor.[20]
-
Loading Controls: Use a reliable loading control, such as β-actin, to ensure equal protein loading across lanes.[19]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in MTT/Cell Viability Assays
Symptoms:
-
High variability between replicate wells.
-
Unexpected increase in cell viability after this compound treatment.
-
Low absorbance readings across the plate.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Interference | This compound, as a colored compound, might interfere with the absorbance reading. Run a control with this compound in media without cells to check for background absorbance.[21] |
| Incomplete Formazan Solubilization | Ensure complete dissolution of the formazan crystals by increasing incubation time with the solubilization buffer or by gentle pipetting.[21] |
| Cell Seeding Density | Optimize the initial cell seeding density. Too few or too many cells can lead to unreliable results. |
| Contamination | Check for microbial contamination which can reduce the MTT reagent and give false positive signals.[22] |
| Drug Storage and Dilution | Improper storage or evaporation of diluted drug can alter its effective concentration.[23] Prepare fresh dilutions for each experiment. |
Issue 2: Difficulty in Detecting Apoptosis with Annexin V Staining
Symptoms:
-
Low percentage of Annexin V positive cells even at high concentrations of this compound.
-
High percentage of cells are positive for both Annexin V and a viability dye (like Propidium Iodide), indicating necrosis.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Gating in Flow Cytometry | Set up proper compensation and quadrants using single-stained and unstained controls.[2] |
| Late-Stage Apoptosis/Necrosis | You might be observing the cells at a late time point where they have already become necrotic. Perform a time-course experiment to identify the optimal window for detecting early apoptosis. |
| Cell Handling | Harsh cell handling during harvesting (e.g., excessive trypsinization) can damage the cell membrane and lead to false positives for both Annexin V and PI.[24] |
| Apoptosis Resistance | As mentioned in the FAQs, the cells may be resistant to apoptosis.[8][9][10][11][12] Consider investigating markers for other cell fates like autophagy or senescence. |
Experimental Protocols
Annexin V Apoptosis Assay
This protocol is a general guideline for detecting apoptosis by flow cytometry.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with this compound at desired concentrations for the desired time.
-
Include a negative control (untreated cells) and a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine).
-
-
Cell Harvesting:
-
Carefully collect both adherent and floating cells.
-
Wash the cells with cold 1X PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible.[26]
-
Set up appropriate gates based on your controls to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot for LC3 Conversion
This protocol provides a general workflow for assessing autophagy by observing the conversion of LC3-I to LC3-II.
-
Cell Lysis:
-
After treatment with this compound (with and without a lysosomal inhibitor like Bafilomycin A1), wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities for LC3-I (around 16-18 kDa) and LC3-II (around 14-16 kDa).
-
Visualizations
References
- 1. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. mdpi.com [mdpi.com]
- 4. Autophagy paradox: Genetic and epigenetic control of autophagy in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autophagy: A challengeable paradox in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophagy: A challengeable paradox in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy Paradox of Cancer: Role, Regulation, and Duality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Mechanisms of Apoptosis Resistance to NK Cell-Mediated Cytotoxicity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. View of Targeting Apoptosis to Overcome Chemotherapy Resistance | Exon Publications [exonpublications.com]
- 13. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Markers of cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Senescence Markers p16INK4A, p14ARF/p19ARF, and p21 in Organ Development and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. kumc.edu [kumc.edu]
Validation & Comparative
A Comparative Analysis of Hycanthone and Praziquantel for the Treatment of Schistosomiasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two prominent drugs used in the treatment of schistosomiasis: Hycanthone, a historically significant therapeutic, and Praziquantel, the current standard of care. This analysis is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel anti-schistosomal agents.
Executive Summary
Efficacy: A Quantitative Comparison
The efficacy of both drugs has been evaluated based on cure rates (the percentage of patients with no viable eggs post-treatment) and egg reduction rates (the percentage decrease in egg excretion). Due to the different eras in which these drugs were predominantly used, direct head-to-head comparative trials are limited. The following tables synthesize available data from various clinical studies.
Table 1: Comparative Efficacy of this compound and Praziquantel against Schistosoma mansoni
| Parameter | This compound | Praziquantel |
| Dosage | 1.5 - 3.0 mg/kg (single intramuscular injection) | 40 - 60 mg/kg (single or divided oral dose)[5] |
| Cure Rate | 51.2% - 97% | 65% - 90%[6] |
| Egg Reduction Rate | 85% - 96%[7] | >90%[6] |
Table 2: Comparative Efficacy of this compound and Praziquantel against Schistosoma haematobium
| Parameter | This compound | Praziquantel |
| Dosage | 3.0 mg/kg (single intramuscular injection) | 40 mg/kg (single oral dose)[5] |
| Cure Rate | 82% - 91% | 63% - 85%[8] |
| Egg Reduction Rate | Significant reduction (quantitative data varies) | >90%[8] |
Safety and Tolerability Profile
A critical differentiator between this compound and Praziquantel is their safety profiles.
Table 3: Comparative Side Effects of this compound and Praziquantel
| Side Effect | This compound | Praziquantel |
| Common | Nausea, vomiting, abdominal pain, headache, dizziness | Dizziness, headache, nausea, abdominal discomfort, diarrhea, bloody stool, urticaria, fever[6] |
| Severe | Hepatotoxicity, mutagenicity, carcinogenicity [2][3][4] | Generally mild and transient; reactions often related to dying worms[6] |
A study in mice demonstrated that while Praziquantel did not cause significant changes in hepatocyte DNA content, this compound led to a marked increase in DNA content and aneuploidy, correlating with its carcinogenic potential.[9]
Mechanism of Action: Distinct Molecular Pathways
The two drugs exert their anti-schistosomal effects through fundamentally different mechanisms.
This compound: DNA Alkylation and Disruption of Nucleic Acid Synthesis
This compound is a pro-drug that requires metabolic activation within the parasite. The activated form acts as an alkylating agent, primarily targeting the parasite's DNA. This covalent modification of DNA disrupts nucleic acid synthesis, leading to parasite death.[10] Resistance to this compound has been associated with the parasite's reduced ability to metabolically activate the drug.
Caption: this compound's mechanism of action in Schistosoma.
Praziquantel: Disruption of Calcium Homeostasis
Praziquantel's primary mechanism of action involves the disruption of calcium ion homeostasis in the schistosome.[11] It is hypothesized to act on the parasite's voltage-gated calcium channels, specifically targeting a transient receptor potential (TRP) channel (TRPMPZQ).[1][12] This leads to a rapid and sustained influx of calcium ions, causing spastic muscle paralysis, tegumental damage, and exposure of parasite antigens to the host immune system.[11][13] This ultimately results in the death and clearance of the worm.
Caption: Praziquantel's mechanism of action in Schistosoma.
Experimental Protocols: A Methodological Overview
The evaluation of anti-schistosomal drugs typically follows a standardized set of experimental protocols, as exemplified by numerous clinical trials for Praziquantel.
Key Steps in a Typical Clinical Trial for Schistosomiasis Treatment:
-
Patient Recruitment: Identification and enrollment of individuals from endemic areas with confirmed Schistosoma infection.
-
Diagnosis and Quantification of Infection:
-
Stool/Urine Examination: Microscopic examination of stool (Kato-Katz technique) or urine (filtration technique) samples to identify and quantify schistosome eggs.[14][15]
-
Baseline Egg Count: Determination of the number of eggs per gram of feces or per 10 ml of urine to establish the initial intensity of infection.
-
-
Drug Administration:
-
Randomization: Patients are randomly assigned to different treatment arms (e.g., different drugs or dosages).
-
Dosage: The drug is administered according to the study protocol, often based on body weight.
-
-
Post-Treatment Follow-up:
-
Monitoring of Adverse Events: Systematic recording of any side effects experienced by the patients.
-
Efficacy Assessment: Repeat stool or urine examinations at specific time points (e.g., 4, 8, and 24 weeks) post-treatment to determine cure rates and egg reduction rates.
-
-
Data Analysis: Statistical analysis of the collected data to compare the efficacy and safety of the different treatment regimens.
Caption: Generalized experimental workflow for a comparative drug trial.
Conclusion
While both this compound and Praziquantel have demonstrated efficacy in treating schistosomiasis, Praziquantel has emerged as the superior therapeutic agent due to its broad-spectrum activity and, most importantly, its significantly better safety profile. The severe and unacceptable risks of mutagenicity and carcinogenicity associated with this compound led to its discontinuation for widespread use.
For researchers and drug development professionals, the story of this compound and Praziquantel offers valuable lessons. It underscores the critical importance of a thorough safety and toxicity assessment in the drug development pipeline. Furthermore, the distinct mechanisms of action of these two drugs highlight different potential targets within the schistosome that can be exploited for the development of new and improved anti-schistosomal therapies. The continued reliance on a single drug, Praziquantel, for mass drug administration programs also emphasizes the urgent need for novel therapeutics with different mechanisms of action to mitigate the potential emergence of drug resistance.
References
- 1. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 2. Carcinogenic potential of this compound in mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its congeners as bacterial mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.mk [sci-hub.mk]
- 5. Clinical Care of Schistosomiasis | Schistosomiasis | CDC [cdc.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. This compound dose-response in Schistosoma mansoni infection in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Effect of praziquantel versus this compound on deoxyribonucleic acid content of hepatocytes in murine schistosomiasis mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mode of action of this compound against Schistosoma mansoni in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Transcriptional Responses of In Vivo Praziquantel Exposure in Schistosomes Identifies a Functional Role for Calcium Signalling Pathway Member CamKII - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The praziquantel in preschoolers (PIP) trial: study protocol for a phase II PK/PD-driven randomised controlled trial of praziquantel in children under 4 years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SCHISTOACT: a protocol for an open-label, five-arm, non-inferiority, individually randomized controlled trial of the efficacy and safety of praziquantel plus artemisinin-based combinations in the treatment of Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicological Profiles of Hycanthone and Lucanthone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the toxicological profiles of Hycanthone and its parent compound, Lucanthone. Both are thioxanthenone derivatives historically used as antischistosomal agents. However, significant differences in their toxicity have dictated their clinical fates. This document synthesizes experimental data on their acute toxicity, organ-specific toxicities, and mechanisms of action to inform future research and drug development.
Executive Summary
This compound, a metabolite of Lucanthone, exhibits greater potency as an antischistosomal agent but was withdrawn from clinical use due to severe toxicity, most notably hepatotoxicity and carcinogenicity. Lucanthone, while less potent, has a more favorable safety profile and is being investigated for new therapeutic applications, such as an adjunct in cancer therapy. This guide delineates these differences through quantitative data, detailed experimental methodologies, and mechanistic pathway visualizations.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound and Lucanthone.
Table 1: Acute Toxicity Data (LD50)
| Compound | Species | Route of Administration | LD50 Value | Citation |
| Lucanthone HCl | Chinese Hamster | Intraperitoneal (i.p.) | 315 mg/kg (LD50/30) | [1][2] |
| This compound | Mouse | Intraperitoneal (i.p.) | Data not available in reviewed literature. However, studies indicate a linear relationship between LD50 values of this compound analogs and their antimuscarinic activity. | [3] |
Note: LD50/30 refers to the dose that is lethal to 50% of animals within 30 days.
Table 2: In Vitro Inhibitory Concentrations (IC50)
| Compound | Target | Assay | IC50 Value | Citation |
| This compound | Apurinic/apyrimidinic endonuclease 1 (APE1) | Inhibition of APE1 incision of depurinated plasmid DNA | 80 nM | |
| Lucanthone | Apurinic/apyrimidinic endonuclease 1 (APE1) | Inhibition of APE1 incision of depurinated plasmid DNA | 5 µM |
Organ-Specific Toxicity Profiles
Hepatotoxicity
This compound: this compound is a known hepatotoxin. In a phase I clinical study involving patients with advanced cancer, the dose-limiting toxic effect was acute hepatitis, observed at a dose of 100 mg/m²/day for 5 days[4]. Animal studies have further established its hepatocarcinogenic potential. In mice infected with Schistosoma mansoni, this compound administration led to a significant increase in the incidence of hepatocellular carcinomas[5].
Lucanthone: In contrast, Lucanthone has demonstrated a better safety profile regarding liver toxicity. At clinically tolerated doses, it has not been associated with significant hematological or gastro-intestinal toxicity. This has supported its investigation in clinical trials as a radiation sensitizer for cancer treatment.
Genotoxicity and Carcinogenicity
This compound: this compound is a potent mutagen and carcinogen. It functions as an alkylating agent, forming adducts with DNA, which underlies its genotoxic effects[6][7]. Studies in mice have shown that this compound increases the incidence of hepatomas and hepatocellular carcinomas[5]. It is also recognized for its teratogenic (ability to cause birth defects) and embryotoxic activities in mice[8].
Lucanthone: While Lucanthone is the parent compound of the mutagenic this compound, it is generally considered to have a lower genotoxic potential. However, as a DNA intercalator, the potential for genotoxicity exists. Specific results from standardized Ames tests for Lucanthone were not prominently available in the reviewed literature, but its progression into clinical trials for cancer therapy suggests a manageable genotoxicity profile.
Cardiotoxicity
Specific studies focusing on the cardiotoxicity of this compound and Lucanthone, such as effects on QT interval prolongation, are limited in the available literature. General principles of drug-induced cardiotoxicity often involve the blockade of cardiac ion channels (like hERG) or the induction of oxidative stress in cardiomyocytes[9][10][11]. Given that both compounds are DNA intercalators and can inhibit vital cellular enzymes, a potential for cardiotoxicity cannot be entirely ruled out without specific experimental investigation.
Mechanisms of Toxicity and Action
This compound: DNA Alkylation and Carcinogenesis
This compound's toxicity is intrinsically linked to its mechanism of action. It undergoes metabolic activation to a reactive electrophile that alkylates DNA, primarily at the N-1 and N2 positions of deoxyguanosine[6]. This covalent modification of DNA leads to mutations and chromosomal damage, initiating the process of carcinogenesis.
Lucanthone: Autophagy Inhibition
A key mechanism of action for Lucanthone, particularly relevant to its potential use in oncology, is the inhibition of autophagy. It disrupts lysosomal function, leading to the accumulation of autophagosomes and the protein p62/SQSTM1[12][13]. This impairment of the cellular degradation and recycling pathway can sensitize cancer cells to apoptosis.
Experimental Protocols
Protocol for In Vivo Hepatotoxicity and Carcinogenicity Assessment in Mice
This protocol is a generalized representation based on methodologies for studying drug-induced liver injury and carcinogenesis[5].
-
Animal Model: Swiss mice are used. For some studies, mice are infected with Schistosoma mansoni to mimic the clinical context of the drug's original use.
-
Drug Administration: this compound is administered via intraperitoneal or intramuscular injection. Dosing regimens vary, but can include multiple administrations over a period of time to assess long-term effects.
-
Observation: Animals are monitored for signs of toxicity, and body weights are recorded regularly.
-
Biochemical Analysis: At the end of the study period, blood is collected for analysis of liver function markers, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Animals are euthanized, and the livers are harvested. Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Endpoint Assessment: Liver sections are examined microscopically for evidence of hepatitis, necrosis, and the presence of hepatocellular adenomas or carcinomas. The incidence of tumors in treated groups is compared to control groups.
Protocol for Bacterial Reverse Mutation Assay (Ames Test)
This protocol describes the general procedure for the Ames test, a common method for assessing the mutagenic potential of a chemical[14][15].
-
Bacterial Strains: Several auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that have mutations in the histidine synthesis operon are used. These strains cannot grow in a histidine-free medium unless a reverse mutation (reversion) occurs.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate. This is to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The tester strains are exposed to various concentrations of the test compound (e.g., this compound) on agar plates with a minimal amount of histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours. The minimal amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.
-
Endpoint Assessment: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.
Conclusion
The toxicological profiles of this compound and Lucanthone are markedly different. This compound's significant hepatotoxicity, carcinogenicity, and teratogenicity, driven by its action as a DNA alkylating agent, render it unsuitable for clinical use. In contrast, Lucanthone exhibits a more favorable safety profile. Its distinct mechanism of inhibiting autophagy, coupled with lower toxicity, has opened avenues for its repurposing as a potential anticancer agent. This comparative guide underscores the critical importance of comprehensive toxicological evaluation in drug development and highlights how structurally similar compounds can possess vastly different safety profiles. For researchers in this field, these findings emphasize the need to dissociate therapeutic efficacy from toxicity, a key challenge in the development of new medicines.
References
- 1. Effect of lucanthone hydrochloride on the radiation response of intestine and bone marrow of the Chinese hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antimuscarinic activities of this compound analogs: possible relationship with animal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenic potential of this compound in mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of the schistosomicide this compound: site of DNA alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: an alkylating agent [proceeding] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Teratogenicity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cardiotoxicity of Novel Targeted Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-induced cardiotoxicity studied by longitudinal B-type natriuretic peptide assays and radionuclide ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lucanthone Is a Novel Inhibitor of Autophagy That Induces Cathepsin D-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ames test - Wikipedia [en.wikipedia.org]
Cross-Resistance Between Hycanthone and Oxamniquine in Schistosoma mansoni: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance between the schistosomicidal drugs hycanthone and oxamniquine in Schistosoma mansoni. The information presented is supported by experimental data from peer-reviewed literature, with a focus on the genetic and biochemical mechanisms underpinning this phenomenon.
Introduction: A Shared Mechanism of Action and Resistance
This compound, a metabolite of lucanthone, and oxamniquine are schistosomicidal agents that were historically used to treat infections with Schistosoma mansoni.[1] Early clinical and laboratory observations revealed a significant degree of cross-resistance between these two compounds.[2] Strains of S. mansoni that developed resistance to this compound were also found to be resistant to oxamniquine, and vice-versa.[1][3] This cross-resistance is now understood to be rooted in their shared mechanism of action and the genetic basis of resistance.
Both this compound and oxamniquine are pro-drugs, meaning they require metabolic activation within the parasite to exert their toxic effects.[1][3] This activation is carried out by a parasite-specific sulfotransferase, encoded by the SmSULT-OR gene.[4][5] The enzyme catalyzes the transfer of a sulfate group to the drug molecule, converting it into an unstable electrophilic ester. This reactive intermediate then alkylates the parasite's DNA, leading to inhibition of nucleic acid synthesis and parasite death.[6][7]
Resistance to both drugs is primarily caused by loss-of-function mutations in the SmSULT-OR gene.[4] Genetic studies, including cross-breeding experiments between drug-sensitive and drug-resistant schistosomes, have demonstrated that this resistance is an autosomal recessive trait.[7][8] This means that a worm must inherit two copies of the mutated (non-functional) SmSULT-OR gene to be phenotypically resistant.[4][8]
Quantitative Data on Drug Efficacy and Resistance
The following tables summarize quantitative data from various studies, illustrating the efficacy of this compound and oxamniquine against sensitive and resistant S. mansoni strains.
Table 1: In Vivo Efficacy of this compound and Oxamniquine in Murine Models
| Drug | S. mansoni Strain | Dosage | Worm Burden Reduction (%) | Reference |
| This compound | Sensitive | 80 mg/kg | >90% | [9] |
| Oxamniquine | Resistant (OX-selected) | 3 x 200 mg/kg | 0% (completely resistant) | [10] |
| Oxamniquine | Sensitive (PZQ-selected) | 3 x 200 mg/kg | 87% | [10] |
Table 2: In Vitro Survival of S. mansoni Following Drug Exposure
| Drug | S. mansoni Strain | Concentration | Observation | Reference |
| This compound | Sensitive | Not specified | Lethal | [6] |
| This compound | Resistant | Not specified | No lethal activity | [6] |
| Oxamniquine | Sensitive | Not specified | Lethal | [6] |
| Oxamniquine | Resistant | Not specified | No lethal activity | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of key experimental protocols used to study this compound and oxamniquine resistance.
In Vivo Drug Efficacy Assessment in Murine Model
This protocol is used to determine the effective dose of a drug required to reduce the worm burden in an infected host.
-
Infection: Laboratory mice are infected with a specific number of S. mansoni cercariae (e.g., 80-100 cercariae per mouse) via tail immersion.[2]
-
Drug Administration: At a set time post-infection (e.g., 4-6 weeks, when worms are mature), the infected mice are treated with the drug (this compound or oxamniquine) at various concentrations.[10] The drug is typically administered orally.
-
Worm Recovery: Several weeks after treatment, the mice are euthanized, and the surviving adult worms are recovered from the mesenteric veins and liver by portal perfusion.[6]
-
Data Analysis: The number of recovered worms from treated mice is compared to the number of worms recovered from an untreated control group. The percentage of worm burden reduction is then calculated. The ED50 (the dose required to kill 50% of the worms) can be determined by testing a range of drug concentrations.[11]
In Vitro Drug Susceptibility Assay
This method assesses the direct effect of the drug on the parasite outside of a host.
-
Worm Recovery: Adult S. mansoni are recovered from infected mice.
-
Incubation: The worms are washed and placed in a suitable culture medium. They are then incubated for a specified period (e.g., 1 hour) with the drug at a defined concentration.[6]
-
Worm Transfer: After incubation, the worms are washed to remove the drug and surgically transferred into the mesenteric veins of naive, permissive host animals.[6]
-
Assessment of Survival: After a period of 3-4 weeks, the host animals are perfused to recover the worms. The survival rate is determined by comparing the number of worms recovered to the initial number transferred.[6]
Genetic Crosses of Schistosoma mansoni
This protocol is used to determine the genetic basis of a trait, such as drug resistance.
-
Single-Sex Infection: To obtain virgin adult worms, mice are infected with cercariae of a single sex.
-
Pairing: A single male worm from one strain (e.g., resistant) and a single female worm from another strain (e.g., sensitive) are surgically transferred into the mesenteric veins of a naive mouse.[8]
-
Progeny Collection: The resulting F1 generation eggs are collected from the liver and intestines of the mouse and used to infect snails to produce miracidia, and subsequently cercariae.
-
Phenotyping of Progeny: The F1 generation cercariae are used to infect new mice. The resulting adult worms are then tested for drug sensitivity using the in vitro assay described above to determine their phenotype (sensitive or resistant).[8]
-
Further Crosses: F1 individuals can be crossed to produce an F2 generation, and backcrosses to the parental strains can also be performed to confirm the mode of inheritance.[8]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes discussed.
Caption: Mechanism of action for this compound and oxamniquine in sensitive S. mansoni.
Caption: Biochemical basis of cross-resistance to this compound and oxamniquine.
Caption: Workflow for assessing in vivo drug efficacy and resistance in S. mansoni.
Conclusion
The cross-resistance between this compound and oxamniquine in Schistosoma mansoni is a well-documented phenomenon with a clear molecular basis. It is a classic example of resistance arising from the inactivation of a drug-activating enzyme. The recessive nature of this resistance, conferred by mutations in the SmSULT-OR gene, has significant implications for the spread of resistance in parasite populations. Understanding this mechanism is not only crucial for interpreting historical data on schistosomiasis treatment but also provides a valuable model for studying drug resistance in other parasitic diseases. The experimental protocols outlined here remain fundamental in the ongoing search for novel and effective antiparasitic agents.
References
- 1. Molecular basis for this compound drug action in schistosome parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxamniquine resistance alleles are widespread in Old World Schistosoma mansoni and predate drug deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxamniquine derivatives overcome Praziquantel treatment limitations for Schistosomiasis | PLOS Pathogens [journals.plos.org]
- 6. Studies on the mode of action of oxamniquine and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance of schistosomes to this compound and oxamniquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schistosoma mansoni: this compound/oxamniquine resistance is controlled by a single autosomal recessive gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposure to this compound alters chromatin structure around specific gene functions and specific repeats in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ED50 values for praziquantel in praziquantel-resistant and -susceptible Schistosoma mansoni isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Hycanthone and Other DNA Intercalators: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the DNA intercalator Hycanthone against other well-known intercalating agents, namely Doxorubicin and Ethidium Bromide. This document synthesizes available experimental data to offer an objective comparison of their performance and mechanisms of action.
Introduction to DNA Intercalators
DNA intercalators are molecules that insert themselves between the base pairs of DNA. This process, known as intercalation, can disrupt DNA replication and transcription, leading to cytotoxicity.[1][2] These agents are characterized by their planar aromatic structures, which facilitate their insertion into the DNA double helix.[1][2] Their ability to interfere with fundamental cellular processes has made them a cornerstone of cancer chemotherapy and valuable tools in molecular biology research.[1] This guide focuses on this compound, a thioxanthenone derivative, and compares its properties to the widely used chemotherapeutic agent Doxorubicin and the common laboratory fluorescent dye, Ethidium Bromide.
Mechanism of Action
This compound acts as a DNA intercalator and also inhibits RNA synthesis.[3][4] It is a prodrug that requires metabolic activation to exert its full effect, which includes the alkylation of DNA, primarily at deoxyguanosine residues.[5] this compound is also known to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[3]
Doxorubicin , an anthracycline antibiotic, is a potent and widely used anticancer drug.[6] Its primary mechanism of action is the inhibition of topoisomerase II, leading to the stabilization of the enzyme-DNA complex and the induction of DNA double-strand breaks.[6][7] Doxorubicin also intercalates into DNA, unwinding the helix by approximately -27°, and generates reactive oxygen species, contributing to its cytotoxicity.[8]
Ethidium Bromide is a fluorescent dye commonly used in molecular biology laboratories to visualize DNA. It intercalates between DNA base pairs and unwinds the double helix by about 26 degrees.[9] This unwinding affects the DNA's hydrodynamic properties and is the basis for its use in separating DNA fragments by gel electrophoresis.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound, Doxorubicin, and Ethidium Bromide. It is important to note that specific quantitative data for this compound, particularly regarding its direct DNA binding affinity and unwinding angle, are not as readily available in the public domain as for the other two compounds.
| Property | This compound | Doxorubicin | Ethidium Bromide |
| DNA Binding Affinity (Kd) | Data not available | ~10⁻⁶ - 10⁻⁷ M | ~10⁻⁵ - 10⁻⁶ M |
| DNA Unwinding Angle | Data not available | -27°[8] | 26°[9] |
| Primary Mechanism | DNA intercalation, RNA synthesis inhibition, Topoisomerase II inhibition[3] | Topoisomerase II inhibition, DNA intercalation[6] | DNA intercalation |
| Other Known Targets | Apurinic endonuclease-1 (APE1) (Kd = 10 nM)[3][10] | - | - |
Table 1: Comparison of Biophysical and Mechanistic Properties.
| Compound | Cell Line | IC50 (µM) | Assay |
| This compound | Data not available | Data not available | Data not available |
| Doxorubicin | HeLa | 1.39 ± 0.17[11] | MTT Assay |
| HepG2 | 9.18 (as a reference standard)[12][13] | MTT Assay | |
| Ethidium Bromide | Not typically used as a cytotoxic agent in this context | - | - |
Table 2: Comparative Cytotoxicity (IC50 Values).
| Compound | Assay System | IC50 |
| This compound | Isolated hamster liver nuclei (in vitro) | Qualitative inhibition observed[4] |
| Doxorubicin | Chicken myeloblastosis cells (in vitro, RNA Polymerase I & II) | 6.5 µM & 7 µM (for a derivative)[14] |
| Ethidium Bromide | In vitro Pol-I specific transcription assay | Nanomolar range[15] |
Table 3: Comparative RNA Synthesis Inhibition.
Experimental Protocols
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay is based on the principle that a DNA intercalator will compete with Ethidium Bromide for the binding sites on DNA, leading to a decrease in the fluorescence of the Ethidium Bromide-DNA complex.
-
Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) at a known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Add Ethidium Bromide to the DNA solution to a final concentration that gives a stable and measurable fluorescence signal.
-
Measure the initial fluorescence intensity using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).
-
Titrate the solution with increasing concentrations of the test compound (e.g., this compound or Doxorubicin).
-
Record the fluorescence intensity after each addition and incubation period.
-
Plot the decrease in fluorescence against the concentration of the test compound to determine the concentration required to displace 50% of the bound Ethidium Bromide (IC50), which can be related to the binding affinity of the test compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Seed cells (e.g., HeLa or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound or Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
DNA Unwinding Assay
This assay measures the change in the linking number of supercoiled plasmid DNA upon intercalation of a compound.
-
Incubate supercoiled plasmid DNA with a type I topoisomerase in the presence of varying concentrations of the intercalating agent.
-
The topoisomerase will relax the DNA to a degree that is dependent on the unwinding caused by the intercalator.
-
Stop the reaction and deproteinize the DNA.
-
Analyze the resulting topoisomers by agarose gel electrophoresis. The mobility of the plasmid DNA will change based on its degree of supercoiling.
-
The unwinding angle can be calculated based on the shift in the topoisomer distribution as a function of the intercalator concentration.[3][4][12]
RNA Synthesis Inhibition Assay
This assay measures the incorporation of a labeled nucleotide (e.g., ³H-uridine or 5-ethynyl uridine) into newly synthesized RNA.
-
Culture cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of the test compound for a short period.
-
Add the labeled nucleotide to the culture medium and incubate for a defined period to allow for its incorporation into RNA.
-
Lyse the cells and precipitate the nucleic acids.
-
Quantify the amount of incorporated label using a scintillation counter (for radioactive labels) or by fluorescence detection after a click chemistry reaction (for 5-ethynyl uridine).
-
Determine the IC50 value for RNA synthesis inhibition by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
DNA intercalation and the resulting DNA damage can trigger various cellular signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid method for the measurement of the unwinding angle of intercalating agents and the superhelix density of circular DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unwinding of circular DNA by intercalating agents as determined by gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Go Beyond the Dissociation Constant (KD): Why Other Measurements Also Matter - Fluidic Sciences Ltd % [fluidic.com]
- 6. Comparative ability of this compound and miracil D to interact with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of RNA Polymerase I as a Therapeutic Strategy to Promote Cancer-Specific Activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of Thiocoraline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 10. Inhibition of in vitro RNA synthesis by this compound, oxamniquine and praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective inhibition of eukaryotic RNA polymerase: a possible new mechanism of antitumor drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validating Hycanthone's Mechanism of Action with Modern Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the historical anti-parasitic and anti-neoplastic agent, Hycanthone, with current therapeutic alternatives. We explore how modern molecular biology techniques can be leveraged to rigorously validate and potentially redefine this compound's mechanism of action, offering a framework for the re-evaluation of historical drugs.
Introduction: Re-evaluating a Historical Compound
This compound, a metabolite of lucanthone, was developed as an anti-schistosomal agent and later investigated for its anti-cancer properties. Its use was largely discontinued due to concerns about mutagenicity and carcinogenicity.[1] Historically, its mechanism of action was attributed to several processes, including DNA intercalation, inhibition of RNA synthesis, and inhibition of topoisomerase I and II.[2] While effective, its toxicity profile led to its replacement by safer alternatives like Praziquantel for schistosomiasis.
Modern high-throughput techniques such as RNA-sequencing (RNA-seq), CRISPR-Cas9 genetic screens, and mass spectrometry-based proteomics offer an unprecedented opportunity to dissect the molecular mechanisms of drugs with a level of detail not previously possible. This guide outlines how these techniques could be applied to this compound to validate its historical mechanism and uncover novel cellular targets and pathways, comparing its profile to current-day alternatives.
Comparison of this compound and Modern Alternatives
This compound's biological activities can be compared against two primary alternatives based on its historical applications: Praziquantel for schistosomiasis and Etoposide, a common topoisomerase II inhibitor used in chemotherapy.
-
Praziquantel: The current gold standard for treating schistosomiasis. Its mechanism is distinct from this compound's, primarily involving the disruption of calcium homeostasis in the parasite, leading to muscle paralysis and tegument damage.[3][4] This targeted action results in a significantly better safety profile.
-
Etoposide: A potent anti-cancer agent that, like this compound, targets topoisomerase II. However, Etoposide's primary mechanism is to stabilize the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands.[5] This leads to an accumulation of double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.
The following table summarizes the key characteristics and available quantitative data for these compounds.
| Feature | This compound | Praziquantel | Etoposide |
| Primary Indication | Schistosomiasis (historical), Cancer (investigational) | Schistosomiasis (all species) | Small Cell Lung Cancer, Testicular Cancer, Lymphoma |
| Primary Mechanism | DNA Intercalation, Topoisomerase I/II Inhibition, RNA Synthesis Inhibition | Disruption of Parasite Calcium Ion Homeostasis | Topoisomerase II Inhibition (stabilizes cleavage complex) |
| Toxicity Profile | Hepatotoxic, Mutagenic, Carcinogenic[1] | Generally well-tolerated; side effects include dizziness, headache, nausea[4] | Myelosuppression, gastrointestinal toxicity, risk of secondary malignancies |
| IC50 / ED50 Data | Limited modern data available. | In Vitro (S. mansoni): IC50 = 0.04 µg/mL (R-PZQ)[3]In Vivo (S. mansoni): ED50 <100 mg/kg (susceptible strains)[6] | In Vitro (Human Cancer Cell Lines): - A549 (Lung): 3.49 µM (72h)[7]- HepG2 (Liver): ~0.56 µM (most potent analog)[8]- A2780 (Ovarian): 0.07 µM (72h)[5] |
Validating Mechanism of Action with Modern Techniques
While specific studies applying modern 'omics' to this compound are lacking, we can outline robust experimental frameworks based on established protocols for similar compounds.
Transcriptomic Profiling with RNA-Sequencing (RNA-seq)
RNA-seq provides a global, unbiased view of the cellular response to a drug by quantifying changes in gene expression. This is a powerful tool to move beyond a single-target hypothesis and understand the broader pathways affected by this compound.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 for liver toxicity/cancer, or a schistosome cell line) in triplicate.
-
Treat cells with this compound at its IC50 concentration and a vehicle control (e.g., DMSO) for a defined period (e.g., 6, 12, or 24 hours).
-
-
RNA Isolation:
-
Lyse the cells directly in the culture plate and extract total RNA using a column-based kit (e.g., Qiagen RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high RNA Integrity Numbers (RIN > 8).
-
-
Library Preparation:
-
Prepare sequencing libraries from 100-500 ng of total RNA. For eukaryotic cells, this typically involves poly(A) selection to enrich for mRNA.
-
Fragment the mRNA, synthesize cDNA, and add sequencing adapters. High-throughput methods like DRUG-seq can be employed for larger screens.[9]
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate 20-30 million single-end reads per sample.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess read quality.
-
Alignment: Align reads to the appropriate reference genome (human or S. mansoni) using an aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon this compound treatment.
-
Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or use tools like DAVID or Metascape to identify the biological pathways (e.g., DNA damage response, apoptosis, topoisomerase-related pathways) that are significantly enriched in the differentially expressed gene list.
-
An RNA-seq experiment would be expected to confirm the upregulation of genes involved in the p53 signaling pathway, DNA damage repair (e.g., BRCA1, ATM), and apoptosis (e.g., BAX, CASP3), validating its action as a DNA-damaging agent. It could also reveal novel off-target effects on other cellular pathways.
Genome-Wide Target Identification with CRISPR-Cas9 Screens
CRISPR-Cas9 knockout screens are a revolutionary technology for identifying genes that are essential for a drug's activity or that confer resistance when lost. A genome-wide screen would systematically knock out every gene in the genome, allowing for the identification of which knockouts make cells either more sensitive or more resistant to this compound.
-
Library and Cell Preparation:
-
Select a human cell line that is sensitive to this compound and stably expresses the Cas9 nuclease.
-
Use a pooled lentiviral single-guide RNA (sgRNA) library that targets every gene in the human genome (e.g., TKOv3 library).
-
-
Lentiviral Transduction:
-
Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA. Maintain a high representation of the library (at least 500 cells per sgRNA).
-
-
Drug Selection:
-
Split the cell population into two groups: a treatment group and a control group (vehicle).
-
Treat the treatment group with a lethal dose of this compound for a period sufficient to kill the majority of cells (e.g., 1-2 weeks). The control group is grown in parallel without the drug.
-
Surviving cells in the treatment group are enriched for sgRNAs that target genes whose loss confers resistance to this compound.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the surviving treatment group and the final control group.
-
Extract genomic DNA and use PCR to amplify the sgRNA-containing regions.
-
Use next-generation sequencing to determine the abundance of each sgRNA in both populations.
-
-
Data Analysis:
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.
-
Genes targeted by these enriched sgRNAs are candidate drug resistance genes. For example, if sgRNAs targeting Topoisomerase II (TOP2A) are highly enriched, it strongly suggests that TOP2A is the primary target of this compound, as its loss prevents the drug from working.
-
A CRISPR screen would likely identify TOP2A and TOP2B (the genes for Topoisomerase II) as top hits, confirming them as essential targets. It might also uncover genes involved in drug uptake/efflux or DNA repair pathways that modulate sensitivity to this compound.
Proteomic Profiling for Target Engagement
Mass spectrometry-based proteomics can directly identify the protein targets of a drug. Techniques like the Cellular Thermal Shift Assay (CETSA) or Thermal Proteome Profiling (TPP) are based on the principle that a drug binding to its target protein stabilizes it against heat-induced denaturation.
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or a vehicle control.
-
Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C).
-
-
Protein Extraction:
-
Lyse the cells and separate the soluble protein fraction (un-denatured proteins) from the precipitated (denatured) proteins by ultracentrifugation.
-
-
Sample Preparation for Mass Spectrometry:
-
Digest the soluble proteins from each temperature point into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT labels) to allow for multiplexed analysis of different samples in a single mass spectrometry run.
-
-
LC-MS/MS Analysis:
-
Analyze the pooled, labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify and quantify thousands of proteins across all samples.
-
-
Data Analysis:
-
For each protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve."
-
A drug binding to its target will shift the melting curve to the right (i.e., increase its thermal stability).
-
Identify proteins that show a statistically significant thermal shift in the this compound-treated samples compared to the control. These are the direct or indirect targets of the drug.
-
TPP would be expected to show a significant thermal shift for Topoisomerase II, providing direct evidence of target engagement. It could also identify other binding partners, such as APE1, confirming previously reported interactions and potentially revealing novel ones.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key concepts discussed.
References
- 1. Carcinogenic potential of this compound in mice and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and antischistosomal and antitumor activity of this compound and some of its congeners. Evidence for the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of ED50 values for praziquantel in praziquantel-resistant and -susceptible Schistosoma mansoni isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. netjournals.org [netjournals.org]
- 8. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Leveraging RNA Sequencing in Pharmaceutical Research | Lab Manager [labmanager.com]
A Comparative Analysis of the Mutagenic Potential of Hycanthone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the mutagenic potential of the antischistosomal drug Hycanthone and its structurally related analogs. The development of safer therapeutic agents necessitates a thorough understanding of the structure-activity relationships that govern both efficacy and toxicity. This document summarizes key experimental findings on the mutagenicity of these compounds, presents available quantitative data, and details the experimental protocols used in these assessments. The aim is to offer an objective comparison to aid in the research and development of novel, less toxic therapeutic alternatives.
Executive Summary
Comparative Mutagenicity Data
The mutagenic activity of this compound and its analogs is most commonly assessed using the Ames test, which measures the rate of reverse mutations in histidine-dependent strains of Salmonella typhimurium. This compound is particularly active in strains susceptible to frameshift mutagens, such as TA1538.
Table 1: Mutagenic Activity of this compound and Analogs in Salmonella typhimurium
| Compound | 4-Position Substituent | Side Chain Modification | Mutagenic Activity (Revertants/nmol) in TA1538 | Reference |
| This compound | -CH₂OH | -CH₂CH₂N(C₂H₅)₂ | High | [1] |
| Lucanthone | -CH₃ | -CH₂CH₂N(C₂H₅)₂ | Inactive | [1] |
| Analog (Win 25,315) | -CHO | -CH₂CH₂N(C₂H₅)₂ | Active | [1] |
| Analog (Win 25,850) | -COOH | -CH₂CH₂N(C₂H₅)₂ | Inactive | [1] |
| Desethyl this compound | -CH₂OH | -CH₂CH₂NH(C₂H₅) | Active (Similar to this compound) | [1] |
| This compound N-oxide | -CH₂OH | -CH₂CH₂N(O)(C₂H₅)₂ | Inactive | [1] |
Note: Specific quantitative values for revertants per nanomole were not consistently available across all cited literature in a directly comparable format. The activity is therefore described qualitatively based on the findings of the referenced studies.
Structure-Activity Relationship and Mechanism of Action
The data strongly suggest that the mutagenicity of this compound is linked to its ability to intercalate with DNA, a process that can lead to frameshift mutations during DNA replication. The planarity of the tricyclic ring system is a crucial feature for this intercalation.
Key structural modifications that influence mutagenicity include:
-
N-Oxidation: The addition of an N-oxide group to the diethylamino side chain of this compound and its analogs leads to a significant reduction in mutagenic activity[2]. This modification likely hinders the molecule's ability to interact with DNA.
-
Substitution at the 4-Position: The nature of the substituent at the 4-position of the xanthenone ring is critical. A hydroxymethyl group (as in this compound) or an aldehyde group confers mutagenic activity, whereas a methyl (as in Lucanthone) or a carboxyl group results in an inactive compound[1].
-
Chlorination: The introduction of a chlorine atom at the 8-position of related benzothiopyranoindazoles has been shown to reduce acute toxicity without negatively impacting antischistosomal potency[2].
The proposed mechanism for this compound's mutagenicity involves its intercalation into the DNA helix, which can disrupt the normal reading frame during DNA replication, leading to the insertion or deletion of base pairs. This is consistent with its activity as a frameshift mutagen.
Experimental Protocols
The primary assay used to determine the mutagenic potential of this compound and its analogs is the Ames Test (Bacterial Reverse Mutation Assay) .
Ames Test Protocol
Objective: To assess the ability of a chemical to induce reverse mutations at the histidine locus in specially designed strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA1538 for frameshift mutagens).
-
Test compounds (this compound and its analogs).
-
S9 fraction (a rat liver homogenate used for metabolic activation).
-
Minimal glucose agar plates.
-
Top agar containing a trace amount of histidine and biotin.
-
Positive and negative controls.
Procedure:
-
Preparation of Tester Strains: Overnight cultures of the Salmonella typhimurium tester strains are grown in nutrient broth.
-
Metabolic Activation: For indirect-acting mutagens, the test compound is pre-incubated with the S9 fraction to simulate mammalian metabolism.
-
Exposure: The tester strain, the test compound (at various concentrations), and the S9 mix (if required) are combined in molten top agar.
-
Plating: The mixture is poured onto the surface of a minimal glucose agar plate and allowed to solidify.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Visualizations
Experimental Workflow: Ames Test
Caption: Workflow of the Ames test for assessing mutagenicity.
Logical Relationship: Structure-Activity and Mutagenic Potential
Caption: Structure-activity relationships of this compound analogs and their mutagenic potential.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
